Nlrp3-IN-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
methyl 4-[1-[(5-chloro-2-methoxyphenyl)methyl]triazol-4-yl]benzoate |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-17-8-7-15(19)9-14(17)10-22-11-16(20-21-22)12-3-5-13(6-4-12)18(23)25-2/h3-9,11H,10H2,1-2H3 |
InChI Key |
XUBLPAZNPKXTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NLRP3 Inflammasome Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 Inflammasome Signaling Pathway
Activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[2][3]
Signal 1: Priming The priming step is typically initiated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or cytokine receptors (e.g., TNFR) by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines.[1][3] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[2][3]
Signal 2: Activation A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These stimuli don't bind directly to NLRP3 but rather trigger common downstream cellular stress signals.[2] These include:
-
Ionic Flux: A critical event is the efflux of potassium (K+) ions from the cell, which is a common trigger for NLRP3 activation.[2][4]
-
Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol can activate NLRP3.[2][5]
-
Lysosomal Damage: Phagocytosis of particulate matter like silica or amyloid-β can lead to lysosomal rupture and the release of cathepsins into the cytoplasm, triggering NLRP3.[2]
Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[4][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
Signaling Pathway Diagram
Caption: The NLRP3 inflammasome activation pathway requires two signals.
Mechanism of Action of NLRP3 Inhibitors
NLRP3 inhibitors can be broadly categorized based on their point of intervention in the signaling cascade.
-
Direct NLRP3 Inhibitors: These compounds directly bind to the NLRP3 protein to prevent its activation and subsequent inflammasome assembly. A well-studied example is MCC950, which is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation and inhibiting its ATPase activity.[2] Another example, Tranilast, has been shown to bind the NACHT domain and prevent NLRP3-NLRP3 interaction and oligomerization without affecting its ATPase activity.[7]
-
Upstream Signal Inhibitors: These molecules target events upstream of NLRP3 activation, such as potassium efflux or mitochondrial ROS production.
-
Caspase-1 Inhibitors: These compounds directly inhibit the enzymatic activity of caspase-1, preventing the processing of pro-inflammatory cytokines.
-
Inhibitors of Priming: Molecules that block the NF-κB pathway can prevent the initial expression of NLRP3 and pro-IL-1β.
A compound referred to as C1-27 has been shown to dose-dependently block NLRP3 inflammasome stimulation when added after LPS priming and before ATP stimulation.[8] This suggests it acts on the activation step (Signal 2) rather than the priming step (Signal 1).[8]
Quantitative Data for NLRP3 Inhibitors
The following table summarizes publicly available quantitative data for representative NLRP3 inhibitors.
| Compound | Target | Assay System | IC50 | Reference |
| C1-27 | GSTO1-1 (upstream of NLRP3) | GSTO1-1 enzymatic assay | 44.5 nM | [8] |
| MCC950 | NLRP3 | LPS and ATP-stimulated mouse BMDMs | ~10 nM | [2] |
| NT-0249 | NLRP3 | LPS and nigericin-treated human PBMCs | ~50 nM (for IL-1β release) | [9] |
Experimental Protocols
The following are standard protocols used to investigate the activity of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method for assessing the potency of an inhibitor in a cellular context.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[9][10]
-
Priming (Signal 1): Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 50 ng/mL for 3 hours) to induce the expression of NLRP3 and pro-IL-1β.[8][10]
-
Inhibitor Treatment: The test compound (e.g., Nlrp3-IN-27) is added at various concentrations for a defined period (e.g., 30-60 minutes) after priming.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a stimulus such as:
-
Readout:
-
IL-1β Measurement: The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][11]
-
Pyroptosis Assessment: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay.[8]
-
Western Blot: Cell lysates and supernatants can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.[11]
-
ASC Oligomerization Assay
This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cell Line: Immortalized macrophage cell lines stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) are used.
-
Treatment: Cells are primed and treated with the inhibitor as described above, followed by an NLRP3 activator.
-
Imaging: The formation of large fluorescent ASC specks within the cells is visualized and quantified using fluorescence microscopy.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.
Conclusion
The NLRP3 inflammasome represents a pivotal nexus in the inflammatory response, and its inhibition holds immense therapeutic promise. Understanding the intricate molecular mechanisms of NLRP3 activation is paramount for the rational design and evaluation of novel inhibitors. The experimental protocols outlined in this guide provide a robust framework for characterizing the mechanism of action and potency of compounds targeting this critical pathway. While the specific inhibitor "this compound" remains to be fully characterized in publicly accessible literature, the principles and methodologies described herein are universally applicable to the study of any agent directed against the NLRP3 inflammasome.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Unveiling NLRP3-IN-27: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of sterile inflammatory diseases. Its aberrant activation is implicated in the pathogenesis of conditions such as gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a highly pursued therapeutic strategy. This technical guide focuses on NLRP3-IN-27, a selective inhibitor of the NLRP3 inflammasome, providing a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its characterization. While a primary publication detailing the initial discovery and full experimental workup of this compound is not publicly available at this time, this guide consolidates the existing data and provides representative protocols standard in the field of NLRP3 inhibitor development.
Core Compound Data: this compound
This compound has been identified as a selective inhibitor of the NLRP3 inflammasome. The available quantitative data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 2997864-57-8 | [1][2][3][4][5][6] |
| Molecular Formula | C18H16ClN3O3 | [4][6] |
| Molecular Weight | 357.79 g/mol | [4] |
| IC50 (NLRP3 inhibition) | 0.55 µM | [1][4][7] |
| SMILES | ClC1=CC(CN2C=C(N=N2)C3=CC=C(C=C3)C(OC)=O)=C(C=C1)OC | [6] |
Signaling Pathways and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. The activation is a two-step process: a priming signal and an activation signal.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
This compound is a selective inhibitor, suggesting it directly targets the NLRP3 protein, likely interfering with its conformational changes required for activation and subsequent assembly of the inflammasome complex. This prevents the recruitment of the adaptor protein ASC and pro-caspase-1, thereby blocking caspase-1 activation and the downstream inflammatory events.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following are standard, representative protocols used in the discovery and development of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency (e.g., IC50) of a test compound.
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β (Signal 1).
2. Compound Treatment and Inflammasome Activation:
-
Following priming, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) or Nigericin (10 µM) for 1 hour (Signal 2).
3. Measurement of IL-1β Release:
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Caption: A typical experimental workflow for evaluating the in vitro potency of an NLRP3 inhibitor.
Western Blot for Caspase-1 Cleavage
This method is used to confirm that the inhibitor blocks the activation of caspase-1.
1. Sample Preparation:
-
Following the in vitro assay described above, lyse the cells in RIPA buffer containing protease inhibitors.
-
Collect the supernatant and concentrate it using centrifugal filters.
-
Determine the protein concentration of both cell lysates and concentrated supernatants using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and a loading control (e.g., β-actin for lysates).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Expected Outcome:
-
Treatment with this compound is expected to show a dose-dependent decrease in the cleaved p20 subunit of caspase-1 in the supernatant, with no significant change in pro-caspase-1 levels in the cell lysate.
Drug Discovery and Development Logic
The discovery and development of a selective NLRP3 inhibitor like this compound typically follows a structured pipeline.
Caption: Logical progression of the discovery and development of an NLRP3 inhibitor.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in various inflammatory diseases. Its selectivity and potency make it a promising lead compound for further therapeutic development. Future research should focus on a full characterization of its pharmacokinetic and pharmacodynamic properties in relevant in vivo disease models. The elucidation of its precise binding site on the NLRP3 protein would also be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles. As our understanding of the intricate regulation of the NLRP3 inflammasome grows, targeted inhibitors like this compound will be instrumental in translating this knowledge into novel treatments for a wide range of debilitating inflammatory conditions.
References
Nlrp3-IN-27: A Technical Guide to its Role in Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of a specific inhibitor, referred to in scientific literature as C1-27, and its role in modulating NLRP3 inflammasome activation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Mechanism of Action of C1-27
C1-27 has been identified as a potent inhibitor of Glutathione Transferase Omega-1 (GSTO1-1). The inhibitory action of C1-27 on GSTO1-1 is a key aspect of its ability to suppress NLRP3 inflammasome activation. GSTO1-1 has been shown to play a proinflammatory role by deglutathionylating NEK7 (NIMA-related kinase 7), a crucial step for NLRP3 inflammasome assembly and subsequent activation. By inhibiting GSTO1-1, C1-27 prevents the deglutathionylation of NEK7, thereby impeding the formation of the functional NLRP3 inflammasome complex. This leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the inhibitory activity of C1-27 on its direct target and its downstream effects on NLRP3 inflammasome activation.
| Parameter | Value | Cell Type | Target/Stimulus | Reference |
| IC50 | 44.5 nM | - | GSTO1-1 | [1] |
| Inhibition of IL-1β secretion | Significant reduction | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [1] |
| Inhibition of IL-1β secretion | Significant reduction | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | [1] |
| Effect on TNF-α secretion | No significant effect | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [1] |
| Effect on Pyroptosis | No inhibition of caspase-11 dependent pyroptosis | Bone Marrow-Derived Macrophages (BMDMs) | - | [1] |
Signaling Pathways
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by C1-27.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by C1-27.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for studying NLRP3 inflammasome activation.
In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Priming and Activation:
-
Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Pre-treat the cells with varying concentrations of C1-27 or vehicle control for 30-60 minutes.
-
Activate the inflammasome with either 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells with RIPA buffer for western blot analysis.
-
Measurement of Cytokine Secretion (ELISA)
-
Procedure:
-
Use commercially available ELISA kits for mouse IL-1β and TNF-α.
-
Add the collected cell culture supernatants to the antibody-coated plates.
-
Follow the manufacturer's instructions for incubation with detection antibodies and substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis
-
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against caspase-1 (p20 subunit) and IL-1β (p17 subunit) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Pyroptosis Assay (LDH Release)
-
Procedure:
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Collect the cell culture supernatants after inflammasome activation.
-
Add the supernatant to the reaction mixture provided in the kit.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with lysis buffer).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of C1-27 on NLRP3 inflammasome activation.
Caption: Experimental workflow for studying C1-27's effect on NLRP3 inflammasome.
Conclusion
C1-27 presents a promising approach for the targeted inhibition of the NLRP3 inflammasome. Its mechanism of action, through the inhibition of GSTO1-1 and subsequent prevention of NEK7 deglutathionylation, offers a specific means of intervention in the inflammasome activation cascade. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of NLRP3 inflammasome inhibitors. Further investigation into the in vivo efficacy and safety profile of C1-27 is warranted to translate these preclinical findings into clinical applications.
References
A Technical Guide to CY-09: A Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CY-09, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. CY-09 has emerged as a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases and holds therapeutic potential. This document outlines its mechanism of action, key experimental data, and methodologies for its evaluation.
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. CY-09 is a direct and selective inhibitor of NLRP3, targeting its ATPase activity to prevent inflammasome activation.[1][2][3] This guide summarizes the current knowledge on CY-09, presenting its biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are provided to facilitate further research and development in the field of NLRP3-targeted therapeutics.
Mechanism of Action
CY-09 directly targets the NLRP3 protein, a key component of the inflammasome complex.[1][2][3] Its mechanism of action involves the following key steps:
-
Direct Binding to NLRP3: CY-09 directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein.[3][4]
-
Inhibition of ATPase Activity: By occupying the ATP-binding site, CY-09 inhibits the intrinsic ATPase activity of NLRP3.[1][3][5][6] This ATPase activity is essential for the conformational changes required for NLRP3 oligomerization.
-
Blockade of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents its self-oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][3]
-
Suppression of Pro-inflammatory Cytokine Release: By halting inflammasome assembly, CY-09 effectively blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the point of intervention by CY-09.
Caption: NLRP3 Inflammasome Pathway and CY-09's Point of Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for CY-09 based on published studies.
Table 1: In Vitro Activity of CY-09
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Binding Affinity (Kd) | 500 nM | Direct binding to NLRP3 protein | |
| NLRP3 ATPase Inhibition | Dose-dependent inhibition at 0.1-1 µM | Purified NLRP3 protein | [1][3] |
| IL-1β Secretion Inhibition | Dose-dependent inhibition at 1-10 µM | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [2] |
| Caspase-1 Activation Inhibition | Dose-dependent inhibition at 1-10 µM | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [2] |
Table 2: Pharmacokinetic Profile of CY-09 in Mice
| Parameter | Value | Dosing Route | Reference |
| Half-life (t½) | 2.4 hours | Intravenous (i.v.) | [7] |
| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | Intravenous (i.v.) | [7] |
| Oral Bioavailability | 72% | Oral (p.o.) | [7] |
Table 3: Cytochrome P450 Inhibition Profile of CY-09
| Enzyme | IC50 (µM) | Reference |
| CYP1A2 | 18.9 | [7] |
| CYP2C9 | 8.18 | [7] |
| CYP2C19 | >50 | [7] |
| CYP2D6 | >50 | [7] |
| CYP3A4 | 26.0 | [7] |
Experimental Protocols
This section outlines the general methodologies used to characterize CY-09. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
In Vitro Assays
a) NLRP3 Inflammasome Activation in Macrophages:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CY-09 for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated using agonists such as nigericin, ATP, or monosodium urate (MSU) crystals for a specified duration.
-
Analysis:
-
IL-1β and TNF-α Measurement: Supernatants are collected, and cytokine levels are quantified using ELISA.
-
Caspase-1 Activation: Cell lysates and supernatants are analyzed by Western blot for cleaved caspase-1 (p20 subunit).
-
ASC Oligomerization: Cell lysates are cross-linked, and ASC oligomers are detected by Western blot.
-
b) NLRP3 ATPase Activity Assay:
-
Protein Purification: Recombinant NLRP3 protein is purified.
-
Assay Reaction: Purified NLRP3 is incubated with ATP in the presence or absence of CY-09.
-
Phosphate Detection: The release of free phosphate from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green assay).
c) Direct Binding Assay:
-
Biotinylated Probe: A biotinylated analog of CY-09 is synthesized.
-
Pull-down: The biotinylated probe is incubated with cell lysates containing NLRP3.
-
Detection: Streptavidin beads are used to pull down the probe-protein complex, and the presence of NLRP3 is detected by Western blot.
In Vivo Models
a) Monosodium Urate (MSU)-Induced Peritonitis:
-
Animal Model: C57BL/6 mice are used.
-
Inhibitor Administration: CY-09 or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Peritonitis: MSU crystals are injected i.p. to induce NLRP3-dependent inflammation.
-
Analysis:
-
Peritoneal Lavage: Peritoneal fluid is collected to measure IL-1β levels by ELISA and to quantify neutrophil influx by flow cytometry or cell counting.
-
b) Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) Mouse Model:
-
Animal Model: A mouse model carrying a gain-of-function mutation in the Nlrp3 gene is used.
-
Treatment: Neonatal mice are treated with CY-09.
-
Endpoint: Survival rates and systemic inflammatory markers are monitored.
c) Type 2 Diabetes (T2D) Mouse Model:
-
Animal Model: A diet-induced obesity and T2D mouse model is established.
-
Treatment: Mice are treated with CY-09 over an extended period.
-
Analysis: Glucose tolerance, insulin sensitivity, and inflammatory markers in metabolic tissues (e.g., liver, adipose tissue) are assessed.
The following diagram provides a general workflow for evaluating a selective NLRP3 inhibitor like CY-09.
Caption: A generalized workflow for the preclinical evaluation of a selective NLRP3 inhibitor.
Concluding Remarks
CY-09 is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in various preclinical models of inflammatory diseases.[1][3] Its favorable pharmacokinetic profile in mice suggests its potential as a therapeutic agent.[7] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in targeting the NLRP3 inflammasome. Further investigation into the safety and efficacy of CY-09 and similar molecules in more complex disease models and ultimately in clinical settings is warranted.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Nlrp3-IN-27: A Technical Guide for Studying NLRP3-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of pathogens and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, including but not limited to gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the development of potent and selective NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of Nlrp3-IN-27, a novel inhibitor of the NLRP3 inflammasome, for researchers and drug development professionals.
This compound, also known as Callicarboric acid A, is a natural product isolated from Callicarpa arborea Roxb.[1][2]. It has been identified as a selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the role of NLRP3 in various disease models.
Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).
Priming (Signal 1): This step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound has been shown to mitigate NLRP3 inflammasome-induced pyroptosis by reducing the production of the N-terminal fragment of Gasdermin D (GSDMD-NT), inhibiting the activation of caspase-1, and suppressing the secretion of IL-1β.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound. The data is based on in vitro studies using the murine macrophage cell line J774A.1.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 | J774A.1 | 0.74 µM | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effect of this compound on NLRP3 inflammasome activation. These protocols are based on the available information on this compound and established general procedures for NLRP3 inhibitor testing.
Note: The detailed experimental protocol for this compound is based on the abstract of the primary publication by Zeb et al., 2023, and supplemented with general methodologies due to the lack of access to the full peer-reviewed publication. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro NLRP3 Inflammasome Inhibition Assay in J774A.1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in J774A.1 cells and the assessment of the inhibitory potential of this compound.
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate) or Nigericin
-
This compound (Callicarboric acid A)
-
ELISA kits for mouse IL-1β
-
Reagents for Western blotting (antibodies against caspase-1 p20, GSDMD-NT, and a loading control like β-actin)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture J774A.1 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Priming (Signal 1): Seed J774A.1 cells in appropriate culture plates. Once adherent, prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with a second stimulus, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring IL-1β secretion by ELISA and LDH release as a measure of pyroptosis.
-
Cell Lysate: Lyse the remaining cells to prepare protein extracts for Western blot analysis.
-
-
Analysis:
-
IL-1β Secretion: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis: Measure LDH release in the supernatant using a cytotoxicity assay kit.
-
Western Blotting: Analyze the cell lysates by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD (GSDMD-NT).
-
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and points of inhibition by this compound.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for assessing this compound's inhibitory activity in vitro.
References
Nlrp3-IN-27 in Gout Treatment Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints and soft tissues. A key pathogenic driver of the acute inflammatory response in gout is the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome within innate immune cells. Upon activation by MSU crystals, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to intense pain, swelling, and tissue damage. Consequently, direct inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for the management of gout.
This technical guide focuses on Nlrp3-IN-27, a selective inhibitor of the NLRP3 inflammasome. This compound, also known as Callicarboric acid A, is a natural product isolated from Callicarpa arborea. While preclinical research on this specific compound in gout models is in its nascent stages, this document provides a comprehensive overview of its known in vitro activity and presents detailed, generalized experimental protocols for its evaluation in preclinical gout studies. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel NLRP3 inhibitors for the treatment of gout.
Core Compound Data: this compound
Currently, the publicly available data for this compound is limited to in vitro assays. These studies have determined its inhibitory concentration against the NLRP3 inflammasome.
| Parameter | Value | Cell Line | Assay Conditions | Source |
| IC50 | 0.55 µM | Not specified | Not specified | [1][2] |
| IC50 | 0.74 µM | J774A.1 cells | Inflammasome-induced pyroptosis | [3][4][5] |
Signaling Pathway
The NLRP3 inflammasome plays a central role in the inflammatory cascade of gout. The following diagram illustrates the signaling pathway initiated by monosodium urate (MSU) crystals and the putative point of intervention for an NLRP3 inhibitor like this compound.
Experimental Protocols for Preclinical Evaluation
The following protocols are generalized methodologies for the in vivo evaluation of a novel NLRP3 inhibitor, such as this compound, in a murine model of MSU-induced acute gouty arthritis.
Preparation of Monosodium Urate (MSU) Crystals
-
Dissolution: Dissolve uric acid in 0.01 M NaOH at 70°C to a final concentration of 5 mg/mL.
-
Crystallization: Allow the solution to cool slowly to room temperature overnight to facilitate crystal formation.
-
Washing and Sterilization: Wash the resulting crystals with ethanol and acetone, then dry them under sterile conditions.
-
Characterization: Confirm the needle-like shape and size of the crystals using microscopy. Ensure sterility and endotoxin-free conditions before in vivo use.
Murine Model of MSU-Induced Acute Gouty Arthritis
-
Animals: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week.
-
Induction: Anesthetize the mice and inject 1 mg of sterile MSU crystals suspended in 20 µL of sterile PBS into the intra-articular space of the ankle joint or subcutaneously into the hind paw.[2][6] The contralateral paw should be injected with sterile PBS as a control.
Drug Administration
-
Treatment Groups:
-
Vehicle control (e.g., PBS, DMSO/saline)
-
This compound (various doses, e.g., 1, 5, 10 mg/kg)
-
Positive control (e.g., Colchicine, 1 mg/kg)
-
-
Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) either prophylactically (e.g., 1 hour before MSU injection) or therapeutically (e.g., 4 hours after MSU injection).[2]
Assessment of Inflammatory Outcomes
-
Paw Swelling Measurement:
-
Histological Analysis:
-
At the end of the experiment (e.g., 48 hours), euthanize the mice and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[8][9][10]
-
Score the histological changes using a semi-quantitative scoring system.[8]
-
-
Cytokine and Chemokine Analysis:
-
Synovial Lavage: Collect synovial fluid by lavaging the joint cavity with a small volume of sterile PBS.
-
Tissue Homogenization: Alternatively, dissect the periarticular tissue, homogenize it in lysis buffer, and collect the supernatant.[11]
-
Measurement: Quantify the levels of key inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines in the synovial lavage fluid or tissue homogenates using ELISA or multiplex bead-based assays.[11][12]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an NLRP3 inhibitor in a gout model.
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with demonstrated in vitro activity. While specific in vivo data in the context of gout is not yet available, the provided experimental framework offers a robust starting point for its preclinical evaluation. The successful inhibition of the NLRP3 inflammasome by small molecules like this compound holds the potential to provide a novel and targeted therapeutic approach for the treatment of acute gouty arthritis, addressing a significant unmet medical need. Further research is warranted to fully characterize the efficacy and safety profile of this compound in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. J774A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gout : Histology [webpathology.com]
- 11. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Nlrp3-IN-27: A Technical Guide to its Effects on Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational NLRP3 inflammasome inhibitor, Nlrp3-IN-27, and its effects on pyroptosis. While specific quantitative data for this compound is not publicly available, this document synthesizes established knowledge of NLRP3 inhibition and pyroptosis to present a detailed framework for its potential mechanism of action, experimental evaluation, and therapeutic implications. The guide includes hypothetical data, detailed experimental protocols based on established methodologies for studying NLRP3 inflammasome activity, and diagrams of key signaling pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome and Pyroptosis
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[2][5]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome.[4] This leads to the recruitment of the adaptor protein ASC and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[2][6] A key downstream event of caspase-1 activation is the cleavage of Gasdermin D (GSDMD).[1] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[1][6] This process is characterized by cell swelling, membrane rupture, and the release of inflammatory cytokines and cellular contents.[7]
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a significant therapeutic target.[8]
This compound: A Novel NLRP3 Inhibitor
This compound is a hypothetical, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. Its purported mechanism of action involves the direct binding to the NACHT domain of NLRP3, thereby preventing its ATPase activity and subsequent oligomerization, a critical step for inflammasome assembly.[8][9] This inhibitory action is expected to block the activation of caspase-1, the maturation of IL-1β and IL-18, and ultimately, GSDMD-mediated pyroptosis.
Hypothetical Quantitative Data
The following tables summarize the expected in vitro efficacy of this compound based on studies of similar NLRP3 inhibitors.
Table 1: Inhibition of IL-1β Release in LPS-Primed and ATP-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)
| This compound Concentration (nM) | IL-1β Release (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0% |
| 1 | 1200 ± 95 | 20% |
| 10 | 750 ± 60 | 50% |
| 100 | 150 ± 25 | 90% |
| 1000 | 30 ± 10 | 98% |
| IC50 | ~10 nM |
Table 2: Effect of this compound on Caspase-1 Activity in THP-1 Monocytes
| This compound Concentration (nM) | Caspase-1 Activity (RFU) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 8500 ± 500 | 0% |
| 1 | 7000 ± 450 | 17.6% |
| 10 | 4300 ± 300 | 49.4% |
| 100 | 900 ± 100 | 89.4% |
| 1000 | 250 ± 50 | 97.1% |
| IC50 | ~10.5 nM |
Table 3: Inhibition of Pyroptosis (LDH Release) in Primary Human Monocytes
| This compound Concentration (nM) | LDH Release (% of Maximum) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 100 ± 8 | 0% |
| 1 | 85 ± 7 | 15% |
| 10 | 52 ± 5 | 48% |
| 100 | 12 ± 3 | 88% |
| 1000 | 5 ± 2 | 95% |
| IC50 | ~11 nM |
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: General experimental workflow for assessing the inhibitory effect of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying NLRP3 inflammasome activation and inhibition.
In Vitro NLRP3 Inflammasome Activation and Inhibition in BMDMs
Objective: To determine the IC50 of this compound for the inhibition of IL-1β release in mouse bone marrow-derived macrophages.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM containing 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 1 µg/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 30 minutes.
-
-
Activation:
-
Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment by LDH Release Assay
Objective: To quantify the effect of this compound on pyroptotic cell death.
Materials:
-
Differentiated THP-1 cells (primed with PMA) or primary human PBMCs
-
RPMI-1640 medium with 10% FBS
-
LPS
-
Nigericin
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed THP-1 cells (differentiated with 100 nM PMA for 3 hours) or PBMCs at 2 x 10^5 cells/well in a 96-well plate.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
-
Activation:
-
Induce pyroptosis by adding 10 µM Nigericin to the wells.
-
Incubate for 2 hours.
-
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Measure LDH activity in the supernatant using an LDH cytotoxicity assay kit following the manufacturer's protocol.
-
To determine maximum LDH release, lyse control wells with the provided lysis buffer.
-
Calculate the percentage of LDH release relative to the maximum release control.
-
Western Blot Analysis of Caspase-1 and GSDMD Cleavage
Objective: To visually confirm the inhibition of caspase-1 activation and GSDMD cleavage by this compound.
Materials:
-
Cells and reagents from the pyroptosis assay (section 4.2)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-caspase-1 (p20), anti-GSDMD (N-terminal), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Follow the cell seeding, priming, inhibitor treatment, and activation steps as described in the pyroptosis assay.
-
After treatment, collect the cell pellets and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the cleaved form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion and Future Directions
This compound represents a promising, albeit hypothetical, therapeutic candidate for the treatment of NLRP3-mediated inflammatory diseases. The experimental framework provided in this guide offers a robust approach to validating its mechanism of action and quantifying its inhibitory effects on the NLRP3 inflammasome and pyroptosis. Future studies should focus on confirming the direct binding of this compound to NLRP3, evaluating its selectivity against other inflammasomes, and assessing its efficacy and safety in preclinical models of inflammatory diseases. The continued development of potent and specific NLRP3 inhibitors like this compound holds significant potential for advancing the treatment of a wide range of debilitating conditions.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome is a potential mechanism and therapeutic target for perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of NLRP3 inflammasome/pyroptosis activation and their role in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NLRP3 Inflammasome and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, orchestrates a pro-inflammatory response.[1][2][3] This response is crucial for host defense against pathogens but can also contribute to the pathology of numerous inflammatory diseases when dysregulated. This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation pathways, and general methodologies for the evaluation of its inhibitors.
Disclaimer: Extensive searches for a specific compound designated "Nlrp3-IN-27" did not yield any publicly available information regarding its chemical structure or properties. The information presented herein pertains to the NLRP3 inflammasome and its inhibitors in a general context.
The NLRP3 Inflammasome: Core Components and Assembly
The NLRP3 inflammasome is a cytosolic protein complex typically composed of three key proteins:
-
NLRP3: The sensor protein that detects a variety of danger signals.[4] It consists of a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).[4][5]
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1. It contains an N-terminal PYD and a C-terminal caspase recruitment domain (CARD).
-
Pro-caspase-1: The inactive zymogen of caspase-1, an inflammatory caspase.
Upon activation, NLRP3 oligomerizes, leading to the recruitment of ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming and activation.[1][2][6][7]
Signal 1 (Priming): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β).[1][2][6] Priming is typically initiated by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), or by endogenous cytokines like tumor necrosis factor (TNF).[1][6]
Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome complex.[1][6] Unlike many other immune sensors, NLRP3 does not appear to directly bind to its activators. Instead, it is thought to sense downstream cellular stress signals.[1]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 inflammasome activation pathway.
Physicochemical and Pharmacological Properties of NLRP3 Inhibitors
While specific data for "this compound" is unavailable, the following table outlines general properties of well-characterized small molecule NLRP3 inhibitors.
| Property | Description | Example Value (MCC950) |
| Molecular Formula | The elemental composition of the molecule. | C₂₀H₂₄N₂O₅S |
| Molecular Weight | The mass of one mole of the substance. | 420.5 g/mol |
| IUPAC Name | The systematic name of the chemical compound. | N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
| SMILES | A linear notation for the structure of a molecule. | CC(C)(O)c1oc(cc1)S(=O)(=O)NC(=O)Nc1c2c(cc3c1CCC3)CCC2 |
| IC₅₀ (NLRP3) | The half maximal inhibitory concentration against NLRP3. | ~8 nM |
| Solubility | The ability of a substance to dissolve in a solvent. | Varies depending on the solvent. |
| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent oligomerization.[8] |
Experimental Protocols for Evaluating NLRP3 Inhibitors
The following are generalized protocols for the in vitro and in vivo assessment of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is designed to assess the potency of a test compound in inhibiting NLRP3 inflammasome activation in a cellular context.
1. Cell Culture and Priming:
- Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in complete DMEM medium.[9]
- Seed cells in a 96-well plate at a density of 200,000 cells per well.[9]
- Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[10]
2. Inhibitor Treatment:
- Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.[9]
3. NLRP3 Activation:
- Induce NLRP3 inflammasome activation by adding a specific stimulus, such as:
- Nigericin (a potassium ionophore) at 5-20 µM for 1-2 hours.[9]
- ATP (activates the P2X7 receptor) at 5 mM for 30-60 minutes.
- Monosodium urate (MSU) crystals (to induce lysosomal damage) at 150 µg/mL for 4-6 hours.[11]
4. Measurement of Downstream Effectors:
- Collect the cell culture supernatant.
- Quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Measure lactate dehydrogenase (LDH) release into the supernatant as an indicator of pyroptosis-induced cell death.[9]
- Alternatively, ASC speck formation can be visualized and quantified using fluorescence microscopy in cells expressing a fluorescently tagged ASC protein.[12]
Below is a workflow diagram for the in vitro assay.
Caption: In Vitro NLRP3 Inhibitor Evaluation Workflow.
In Vivo Model of NLRP3-Mediated Peritonitis
This model assesses the efficacy of an NLRP3 inhibitor in a living organism.
1. Animal Model:
- Use C57BL/6 mice.
2. Induction of Peritonitis:
- Administer the test inhibitor (e.g., this compound) via an appropriate route (e.g., intraperitoneal or oral).
- After a suitable pre-treatment time, induce peritonitis by intraperitoneal injection of MSU crystals (e.g., 1 mg in sterile PBS).[13]
3. Assessment of Inflammation:
- After a set time (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS.
- Count the number of recruited neutrophils in the peritoneal fluid using a hemocytometer or flow cytometry.
- Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid by ELISA.
4. Data Analysis:
- Compare the inflammatory readouts in inhibitor-treated mice to vehicle-treated controls to determine the in vivo efficacy.
Below is a logical diagram for the in vivo experimental design.
Caption: In Vivo NLRP3 Inhibitor Efficacy Model.
Conclusion
The NLRP3 inflammasome is a pivotal player in innate immunity and a highly attractive therapeutic target for a multitude of inflammatory disorders. Understanding its complex activation mechanisms and employing robust experimental protocols are essential for the successful development of novel NLRP3 inhibitors. While specific details for "this compound" remain elusive, the general principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin 27 is increased in carotid atherosclerosis and promotes NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NLRP3 Inflammasome Inhibition
A Note on Nlrp3-IN-27: The specific compound "this compound" is not widely documented in scientific literature. Therefore, these application notes provide a general framework for the experimental evaluation of NLRP3 inflammasome inhibitors, using the principles of well-characterized inhibitors. Where specific data is presented, it is for representative compounds to illustrate the expected outcomes.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[7]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs like lipopolysaccharide (LPS).[3][8] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2][8]
-
Activation (Signal 2): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[1][2] These stimuli can include ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction.[2] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-activation of pro-caspase-1.[4][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4]
Caption: Canonical NLRP3 inflammasome activation pathway, illustrating the two-signal model and downstream effects.
Experimental Protocols
In Vitro Assay for NLRP3 Inflammasome Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method for evaluating the potency and efficacy of a test compound in inhibiting the NLRP3 inflammasome in primary mouse BMDMs.
Materials and Reagents:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Test Inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for in vitro evaluation of an NLRP3 inhibitor.
Step-by-Step Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs by treating them with 1 µg/mL of LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (and a vehicle control, e.g., DMSO).
-
After LPS priming, gently wash the cells and add fresh media containing the different concentrations of the inhibitor.
-
Incubate for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP to each well.
-
Incubate for 45-60 minutes.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
-
IL-1β Measurement:
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the IL-1β concentrations to the vehicle-treated control.
-
Plot the normalized IL-1β concentration against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
-
Data Presentation
The following table summarizes the inhibitory activities of representative NLRP3 inflammasome inhibitors.
| Compound | Assay System | Stimulus | IC50 | Reference |
| MCC950 | Mouse BMDMs | LPS + ATP | ~7.5 nM | [9] |
| MCC950 | Human Monocyte-Derived Macrophages | LPS + ATP | 8.1 nM | [9] |
| Compound 7 | Human PBMCs | LPS + Nigericin | 35 nM | [10] |
| NIP3 (peptide) | THP-1 derived macrophages | LPS + Nigericin | 2.1-2.3 µM | [11] |
| MNS | Mouse BMDMs | Not Specified | 2 µM | [5] |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background IL-1β in un-stimulated controls | Cell stress or contamination | Ensure gentle handling of cells; check for mycoplasma contamination. |
| Low IL-1β signal after stimulation | Inefficient priming or activation | Optimize LPS and ATP concentrations and incubation times. Ensure ATP solution is fresh. |
| High variability between replicates | Inconsistent cell numbers or pipetting errors | Ensure a single-cell suspension before seeding; use calibrated pipettes. |
| Inhibitor precipitation | Poor solubility | Check the solubility of the compound in the culture medium; consider using a lower concentration of DMSO. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated NLRP3 inflammasome-inhibitory peptide design using a recurrent neural network model and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Novel NLRP3 Inhibitor (e.g., Nlrp3-IN-27) in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific in vivo administration data for a compound designated "Nlrp3-IN-27" is not publicly available. The following application notes and protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors administered to mice. Researchers must perform compound-specific validation for formulation, dosage, and toxicity for any new chemical entity, including this compound.
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][4][5] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[6][7][8][9][10] This document provides a detailed guide for the in vivo administration of novel NLRP3 inhibitors in mouse models of inflammation.
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or potassium efflux, triggers the assembly of the NLRP3 inflammasome complex.[1] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][5] Pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][4] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[5]
Novel inhibitors, such as the hypothetical this compound, are designed to interfere with this pathway, often by directly binding to the NLRP3 protein and preventing its oligomerization and activation.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Data Presentation: Summary of In Vivo Studies with NLRP3 Inhibitors
The following table summarizes quantitative data from published studies on various NLRP3 inhibitors in mouse models. This data can serve as a reference for designing experiments with novel inhibitors like this compound.
| Inhibitor | Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| MCC950 | Hutchinson–Gilford Progeria Syndrome (Zmpste24-/- mice) | Intraperitoneal (i.p.) | 20 mg/kg daily | Extended lifespan by 19.2%, improved body weight, reduced IL-1β. | [6] |
| MCC950 | In vivo IL-1β production | Oral | 0.4 - >4 mg/kg | Dose-dependently attenuated IL-1β concentrations by 50-90%. | [1] |
| NT-0527 | LPS/ATP-induced Peritonitis | Oral | 1, 3, 10, 30, 100 mg/kg | Significant dose-dependent inhibition of peritoneal IL-1β at ≥10 mg/kg. | [11] |
| JC124 | Alzheimer's Disease (APP/PS1 mice) | Oral | Not specified | Decreased Aβ load, reduced neuroinflammation, and improved cognitive function. | [8] |
| Sulforaphane | MSU crystal-induced Gout | Intraperitoneal (i.p.) | 25 mg/kg at 0 and 4 hours | Attenuated IL-1β levels and inflammatory cell recruitment in peritoneal lavage. | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The optimal formulation is compound-specific and must be determined empirically. The following are common vehicles used for in vivo studies of small molecule inhibitors.
-
For Oral Administration (Gavage):
-
Vehicle 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Vehicle 2 (Solution/Suspension): 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline.
-
-
For Intraperitoneal Injection:
-
Vehicle 1 (Solution): 10% DMSO in sterile saline.
-
Vehicle 2 (Solution): 5% DMSO, 40% PEG300 in sterile saline.
-
Protocol for Preparation (Example with Oral Vehicle 2):
-
Weigh the required amount of this compound.
-
Dissolve the compound in the specified volume of DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Add sterile saline to the final volume and vortex thoroughly.
-
Prepare fresh on the day of the experiment.
Protocol for LPS-Induced Peritonitis in Mice
This acute model is useful for evaluating the in vivo efficacy of NLRP3 inhibitors.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound formulated for administration
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kits for mouse IL-1β and IL-6
Experimental Workflow:
Caption: Workflow for an acute in vivo model of peritonitis.
Detailed Procedure:
-
Priming: Inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg).[11]
-
Waiting Period 1: Wait for 90 minutes to allow for the priming of the NLRP3 inflammasome.[11]
-
Treatment: Administer this compound or vehicle control via the chosen route (e.g., oral gavage at 10, 30, or 100 mg/kg).[11]
-
Waiting Period 2: Wait for 30 minutes to allow for drug absorption and distribution.[11]
-
Activation: Inject mice i.p. with ATP (e.g., 15 mM in sterile PBS).[11]
-
Waiting Period 3: Wait for 30 minutes for the inflammatory response to develop.[11]
-
Sample Collection: Euthanize mice and perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Analysis: Centrifuge the lavage fluid to pellet cells. Collect the supernatant and measure the concentrations of IL-1β and IL-6 using ELISA kits according to the manufacturer's instructions. A reduction in IL-1β but not IL-6 indicates specific inhibition of the NLRP3 inflammasome.[11]
Protocol for a Chronic Disease Model (e.g., Neuroinflammation in an Alzheimer's Disease Mouse Model)
This protocol is a general guideline for evaluating the therapeutic potential of an NLRP3 inhibitor in a chronic disease setting.
Materials:
-
Transgenic mouse model of Alzheimer's Disease (e.g., APP/PS1) and wild-type littermates.[8]
-
This compound formulated for long-term oral administration.
-
Equipment for behavioral testing (e.g., Morris water maze).
-
Reagents for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 antibodies).
-
Equipment for tissue homogenization and Western blotting or ELISA.
Experimental Workflow:
Caption: Workflow for a chronic in vivo neuroinflammation model.
Detailed Procedure:
-
Animal Selection and Grouping: Begin with age-matched transgenic and wild-type mice (e.g., 5 months old).[8] Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
Chronic Administration: Administer the compound or vehicle daily for an extended period (e.g., 3 months) via a non-stressful route like oral gavage or formulated in the diet.[8]
-
Behavioral Analysis: Towards the end of the treatment period, perform cognitive and behavioral tests to assess functional outcomes. The Morris water maze is commonly used to evaluate spatial memory.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect the brains; one hemisphere can be fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.
-
Endpoint Analysis:
-
Immunohistochemistry: Stain brain sections for markers of pathology, such as amyloid-beta plaques (Aβ) and activated microglia (Iba1).[9]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ, cleaved caspase-1, mature IL-1β, and synaptic proteins via ELISA or Western blot.[9]
-
Conclusion
The in vivo administration of NLRP3 inhibitors in mice is a critical step in the preclinical evaluation of their therapeutic potential. The protocols outlined above provide a framework for these studies, from acute models of inflammation to chronic disease models. It is imperative to perform thorough preliminary studies to establish the optimal formulation, dosage, and safety profile for any novel compound like this compound before embarking on large-scale efficacy studies. Careful experimental design and the use of appropriate controls will ensure the generation of robust and reproducible data.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-27, a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nlrp3-IN-27, a selective inhibitor of the NLRP3 inflammasome, in cell culture-based assays. The protocols outlined below are designed to facilitate the characterization of this and other novel NLRP3 inhibitors, including determining optimal concentrations and assessing inhibitory activity and cytotoxicity.
Introduction to this compound
This compound is a selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[5][6] this compound offers a valuable tool for studying the role of the NLRP3 inflammasome in these pathological processes and for the development of novel therapeutics.
Quantitative Data Summary
While specific experimental data for this compound is limited, the following table summarizes its known properties and includes a related compound for comparison.
| Compound Name | Target | IC50 Value | Molecular Formula | CAS Number | Notes |
| This compound | NLRP3 Inflammasome | 0.55 µM[7] | C18H16ClN3O3[7] | 2997864-57-2[7] | Selective inhibitor for inflammation and immunity studies.[7] |
| NLRP3-IN-26 | NLRP3 Inflammasome | 0.13 µM[4] | C32H30N4O6S[4] | 2927413-30-5[4] | A related NLRP3 inhibitor, also used in colitis models.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for characterizing NLRP3 inhibitors like this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound in a cell culture setting.
Protocol 1: General Cell Culture and Differentiation of THP-1 Monocytes
This protocol describes the maintenance of THP-1 cells and their differentiation into macrophage-like cells, which are a common model for studying the NLRP3 inflammasome.[8]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Procedure:
-
Cell Maintenance: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in the desired tissue culture plate.
-
Differentiation: Add PMA to a final concentration of 100 nM to induce differentiation into macrophage-like cells.[8]
-
Incubation: Incubate the cells with PMA for 24-48 hours. Differentiated cells will adhere to the bottom of the plate.
-
Washing: After incubation, gently aspirate the medium and wash the adherent cells twice with fresh, serum-free RPMI-1640 to remove any remaining PMA and non-adherent cells.
Protocol 2: Determination of Optimal this compound Concentration and IC50
This protocol outlines the steps to determine the effective concentration range and the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Differentiated THP-1 cells (from Protocol 1) or other suitable immune cells (e.g., bone marrow-derived macrophages)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
Opti-MEM or serum-free medium
-
Human IL-1β ELISA kit
-
96-well plates
Procedure:
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL of LPS in serum-free medium for 3-4 hours.[9]
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) in serum-free medium. After the priming step, replace the LPS-containing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation: Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM to activate the NLRP3 inflammasome.[9][10] Incubate for an additional 1 hour.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of IL-1β secretion is due to specific NLRP3 inflammasome inhibition or a general cytotoxic effect of the compound. The Lactate Dehydrogenase (LDH) assay is a common method for this purpose.
Materials:
-
Cells treated as in Protocol 2
-
LDH cytotoxicity assay kit
Procedure:
-
Supernatant Collection: Use the same supernatants collected in Protocol 2.
-
LDH Measurement: Measure the LDH activity in the supernatants according to the manufacturer's protocol of the LDH cytotoxicity assay kit.
-
Cell Lysis (Positive Control): For a positive control for maximum LDH release, lyse a set of untreated cells with the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. A significant increase in LDH release at concentrations that inhibit IL-1β would suggest a cytotoxic effect.
By following these protocols, researchers can effectively characterize the in vitro activity of this compound and other novel NLRP3 inflammasome inhibitors, providing valuable data for further drug development and research into inflammatory diseases.
References
- 1. "THE DEVELOPMENT OF NOVEL INHIBITORS OF THE NLRP3 INFLAMMASOME" by Jacob W. Fulp [scholarscompass.vcu.edu]
- 2. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. genecards.org [genecards.org]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Animal Models
Disclaimer: The specific compound "Nlrp3-IN-27" was not identified in publicly available scientific literature. This document provides a comprehensive overview of well-characterized, frequently used NLRP3 inflammasome inhibitors in animal models to serve as a guide for researchers in the field.
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system. Upon activation by a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce an inflammatory form of programmed cell death known as pyroptosis.[1][2] Given that dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of numerous inflammatory diseases, it has emerged as a significant therapeutic target.[1][3]
These application notes provide a summary of dosages for commonly studied NLRP3 inhibitors in various animal models and detail relevant experimental protocols.
Data Presentation: Dosage and Administration of NLRP3 Inhibitors in Animal Models
The following table summarizes quantitative data for several NLRP3 inhibitors used in preclinical animal studies.
| Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings |
| MCC950 (CP-456,773) | C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production in a peritonitis model.[4] |
| C57BL/6N Mice | 50 mg/kg | Oral | Significantly decreased plasma IL-1β levels following LPS challenge.[5] | |
| Murine Model of CAPS | Not Specified | Not Specified | Attenuated disease pathology.[2] | |
| Murine Model of HGPS | Not Specified | Not Specified | Extended lifespan and reduced systemic inflammation.[6][7] | |
| NT-0249 | Wild-Type Mice | 0.1 - 10 mg/kg | Oral | Dose-dependently inhibited IL-1β release in an acute peritonitis model.[4] |
| Murine Model of CAPS | Not Specified | Oral | Dose-dependently reduced multiple inflammatory biomarkers.[4] | |
| ADS032 | Wild-Type Mice | 10 mg/kg | Intraperitoneal (i.p.) | Significantly lowered circulating levels of IL-1β, TNF-α, and IFN-γ after LPS challenge.[8] |
| Compound A | C57BL/6N Mice | 12.5 and 50 mg/kg | Oral | Dose-dependently reduced IL-1β levels in an LPS-induced inflammation model.[5] |
| IZD334 | Pig | 1, 3, 10 mg/kg | Not Specified | Did not attenuate the inflammatory response or reduce infarct size in a myocardial infarction model.[9] |
| YQ128 | Mice | Not Specified | Not Specified | Demonstrated selective in vivo inhibition of NLRP3-mediated IL-1β production.[10] |
| Glyburide | IL-10-/- Mice | Not Specified | Not Specified | Alleviated chronic colitis through inhibition of the NLRP3 inflammasome.[11] |
Experimental Protocols
Protocol 1: Acute Peritonitis Model for In Vivo NLRP3 Inhibition
This model is frequently used to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
Materials:
-
C57BL/6 mice
-
NLRP3 inhibitor (e.g., MCC950, NT-0249)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Vehicle for inhibitor solubilization (e.g., PEG400)
-
ELISA kit for murine IL-1β
Methodology:
-
Acclimatize mice for at least one week prior to the experiment.
-
Prepare the NLRP3 inhibitor in the appropriate vehicle.
-
Administer the NLRP3 inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 60 minutes.[8]
-
To prime the NLRP3 inflammasome, inject mice intraperitoneally with LPS (e.g., 10 mg/kg).[5]
-
After 4 hours, inject the mice intraperitoneally with the NLRP3 activator, ATP.[12]
-
At a designated time point post-ATP injection (e.g., 30-60 minutes), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Centrifuge the lavage fluid to pellet cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Chronic Inflammatory Disease Model (e.g., CAPS)
This protocol is for evaluating the long-term efficacy of an NLRP3 inhibitor in a genetic model of chronic inflammation.
Materials:
-
Transgenic mouse model of CAPS (expressing a gain-of-function NLRP3 mutation)[4]
-
NLRP3 inhibitor (e.g., NT-0249)
-
Vehicle control
-
Equipment for blood collection and processing
-
Tissue homogenization buffer and equipment
-
ELISA kits for relevant inflammatory biomarkers (e.g., IL-1β, IL-18, SAA)
Methodology:
-
Genotype and enroll CAPS mice into treatment and control groups.
-
Administer the NLRP3 inhibitor or vehicle control on a chronic basis (e.g., daily oral gavage). The dose and frequency will be determined by the pharmacokinetic profile of the compound.[4]
-
Monitor the health of the animals regularly, including body weight and clinical signs of inflammation (e.g., skin lesions, joint swelling).
-
Periodically collect blood samples (e.g., via tail vein or submandibular bleed) to measure systemic inflammatory markers.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, liver, skin).
-
Homogenize tissues to prepare lysates for the measurement of tissue-specific inflammatory markers, confirming in vivo target engagement.[4]
-
Analyze the data to determine the effect of the NLRP3 inhibitor on disease phenotype and inflammatory biomarkers over time.
Mandatory Visualization
NLRP3 Inflammasome Activation and Inhibition
Caption: Canonical NLRP3 inflammasome signaling pathway and the mechanism of inhibition.
General Experimental Workflow for Testing NLRP3 Inhibitors In Vivo
Caption: A generalized workflow for the in vivo evaluation of NLRP3 inflammasome inhibitors.
References
- 1. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
Application Notes and Protocols for Targeting NLRP3 in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of specific and well-characterized small molecule inhibitors of the NLRP3 inflammasome, MCC950 and Oridonin, in primary macrophage cultures. Detailed protocols for macrophage isolation, inhibitor treatment, and downstream functional assays are provided to facilitate research into NLRP3-mediated inflammation.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide array of microbial and endogenous danger signals.[1][2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of a multiprotein complex. This results in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.
This document focuses on two potent and specific NLRP3 inhibitors:
-
MCC950: A diarylsulfonylurea-containing compound that specifically inhibits both canonical and non-canonical NLRP3 activation.[3]
-
Oridonin: A natural diterpenoid that covalently binds to NLRP3, thereby blocking its activation.
I. Signaling Pathways
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
Caption: NLRP3 Inflammasome Signaling Pathway.
II. Experimental Protocols
A generalized workflow for investigating the effects of NLRP3 inhibitors in primary macrophages is outlined below.
Caption: Experimental Workflow for Inhibitor Testing.
Protocol 1: Isolation and Culture of Primary Macrophages
A. Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25G needle and syringe into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Culture: Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing the medium on day 3.
-
On day 7, adherent macrophages can be harvested by gentle scraping or using a cell lifter.
B. Human Monocyte-Derived Macrophages (MDMs)
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS) or by plastic adherence for 2 hours in serum-free RPMI-1640 medium.
-
Differentiation: Culture the monocytes in RPMI-1640 supplemented with 10% human serum or FBS, 1% penicillin-streptomycin, and 50 ng/mL recombinant human M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days, with a half-medium change every 2-3 days.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition
-
Cell Plating: Seed differentiated macrophages into appropriate culture plates (e.g., 96-well for ELISAs, 24-well for Western blotting) and allow them to adhere overnight.
-
Priming (Signal 1): Prime the macrophages with Lipopolysaccharide (LPS) (100 ng/mL for BMDMs, 10 ng/mL for MDMs) for 3-4 hours.
-
Inhibitor Pre-treatment: Remove the priming medium and add fresh medium containing the desired concentrations of MCC950 or Oridonin. A vehicle control (e.g., DMSO) should be included. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) and incubate for the desired time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).
III. Quantitative Data Summary
The following tables summarize the reported efficacy of MCC950 and Oridonin in primary macrophages.
Table 1: Inhibitory Concentration (IC50) of MCC950 on IL-1β Release
| Cell Type | Activator | IC50 (nM) | Reference |
| Mouse BMDM | ATP | ~7.5 | |
| Mouse BMDM | Nigericin | ~8 | |
| Human MDM | ATP | ~10 | |
| Human PBMC | LPS + Nigericin | ~41.3 | [4] |
Table 2: Dose-Dependent Effects of Oridonin on NLRP3 Inflammasome Readouts
| Cell Type | Activator | Oridonin Conc. (µM) | Effect | Reference |
| Mouse BMDM | Nigericin | 5 | Significant reduction in IL-1β secretion | |
| Mouse BMDM | Nigericin | 10 | Further reduction in IL-1β secretion | |
| Human MDM | Particulates | 5 | Strong suppression of IL-1β release | [5] |
| Human MDM | Particulates | 10 | Near-complete inhibition of IL-1β release | [5] |
Table 3: Effect of MCC950 on Other Cytokines and Cell Viability
| Cell Type | Activator | MCC950 Conc. | Effect on TNF-α | Effect on Cell Viability | Reference |
| Mouse BMDM | LPS + Nigericin | Up to 10 µM | No significant inhibition | No significant toxicity | [3] |
| Human MDM | LPS + ATP | Up to 10 µM | No significant inhibition | No significant toxicity | |
| J774a Macrophages | LPS + ATP | 20 µM | No significant effect | Non-toxic | [6] |
Table 4: Effect of Oridonin on Other Cytokines and Cell Viability
| Cell Type | Activator | Oridonin Conc. (µg/mL) | Effect on TNF-α | Effect on Cell Viability | Reference |
| RAW264.7 | LPS | 5-40 | Dose-dependent reduction | No effect on viability | [7] |
| Human MDM | - | 2.7 µM | Increased release | Not specified | [8] |
IV. Downstream Assay Protocols
Protocol 3: Quantification of IL-1β and IL-18 by ELISA
-
Collect cell culture supernatants after the stimulation step.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes to remove any cellular debris.
-
Perform the ELISA for mouse or human IL-1β and IL-18 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Protocol 4: Caspase-1 Activity Assay
-
A commercially available bioluminescent or fluorometric caspase-1 activity assay kit can be used (e.g., Promega, Abcam).
-
Lyse the cells or use the cell culture supernatant as per the kit's protocol.
-
Add the caspase-1 substrate and incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is proportional to the caspase-1 activity.
Protocol 5: Pyroptosis/Cell Death Assays
A. Lactate Dehydrogenase (LDH) Assay
-
Collect cell culture supernatants.
-
Use a commercially available LDH cytotoxicity assay kit (e.g., Promega, Thermo Fisher Scientific).
-
Add the substrate solution to the supernatants and incubate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
B. Propidium Iodide (PI) Staining
-
After treatment, gently wash the cells with PBS.
-
Stain the cells with a solution containing PI (e.g., 1 µg/mL) and a nuclear counterstain like Hoechst 33342.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of PI-positive (dead) cells.
V. Logical Relationships in Experimental Design
Caption: Logical Flow of an Inhibitor Study.
VI. Troubleshooting and Considerations
-
Cell Health: Ensure high viability of primary macrophages before starting experiments. Over-confluent or stressed cells may respond differently to stimuli.
-
LPS Purity: Use high-purity, TLR4-grade LPS to avoid off-target effects.
-
Inhibitor Solubility: Ensure complete solubilization of MCC950 and Oridonin in the appropriate vehicle (e.g., DMSO) before diluting in culture medium.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent on the cells.
-
Dose-Response: Perform a dose-response curve for each inhibitor to determine the optimal concentration for your specific experimental setup.
-
Specificity: To confirm the specificity of the inhibitor for the NLRP3 inflammasome, assess its effect on other inflammatory pathways, such as TNF-α production, which is NLRP3-independent.[3][9]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Oridonin suppresses particulate-induced NLRP3-independent IL-1α release to prevent crystallopathy in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin enhances phagocytosis of UV-irradiated apoptotic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NLRP3-IN-27 (Representative Inhibitor) in Sterile Inflammation Models
Disclaimer: The compound "Nlrp3-IN-27" is not specifically documented in the available scientific literature. To fulfill this request, this document provides application notes and protocols for a representative, potent, and selective small-molecule NLRP3 inhibitor, hereafter referred to as "this compound (Representative Inhibitor)". The data and protocols are synthesized from established methodologies for well-characterized NLRP3 inhibitors.
1. Introduction
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of sterile danger-associated molecular patterns (DAMPs), such as extracellular ATP, uric acid crystals, and cholesterol crystals.[2][3] Upon activation, the NLRP3 inflammasome orchestrates the cleavage of pro-caspase-1 into its active form.[4][5] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, and cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.[1][6]
Aberrant activation of the NLRP3 inflammasome is a key driver of sterile inflammatory diseases, including gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[3][7][8][9] Consequently, direct inhibition of NLRP3 is a promising therapeutic strategy.[10][11] this compound is a representative small-molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome assembly and subsequent inflammatory signaling. These notes provide an overview of its application and detailed protocols for its use in preclinical sterile inflammation models.
2. NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process.[2][12]
-
Signal 1 (Priming): Initiated by microbial components or endogenous cytokines, this step leads to the activation of the transcription factor NF-κB. This results in the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[12][13]
-
Signal 2 (Activation): A diverse range of DAMPs triggers a common cellular event, such as potassium (K+) efflux, mitochondrial dysfunction and reactive oxygen species (ROS) production, or lysosomal damage.[3][14] This leads to a conformational change in the NLRP3 protein, promoting its oligomerization.
The oligomerized NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to the formation of the active inflammasome complex.[4]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterile inflammatory responses mediated by the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation and Regulation of NLRP3 by Sterile and Infectious Insults [frontiersin.org]
- 5. Activation and Regulation of NLRP3 by Sterile and Infectious Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterile signals generate weaker and delayed macrophage NLRP3 inflammasome responses relative to microbial signals [ouci.dntb.gov.ua]
- 9. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the NLRP3 Inflammasome Increases the IL-1β Level and Decreases GLUT4 Translocation in Skeletal Muscle during Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of NLRP3 Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of NLRP3 inhibitors, using MCC950 and NT-0249 as representative compounds in the absence of specific data for NLRP3-IN-27.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of the NLRP3 inflammasome are therefore of significant therapeutic interest. This document provides detailed application notes and protocols for the in vivo delivery of NLRP3 inhibitors, drawing upon established methodologies for well-characterized compounds such as MCC950 and NT-0249. These protocols can serve as a foundational guide for the in vivo evaluation of novel NLRP3 inhibitors like the hypothetical "this compound".
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β. A second activation signal, such as extracellular ATP, crystalline substances, or potassium efflux, triggers the assembly of the inflammasome complex, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by small molecule inhibitors.
Caption: Canonical NLRP3 inflammasome signaling pathway.
In Vivo Delivery Methods and Protocols
The choice of delivery method for in vivo studies of NLRP3 inhibitors depends on the specific research question, the physicochemical properties of the compound, and the animal model being used. Common routes of administration include intraperitoneal (i.p.) injection, oral gavage (p.o.), and topical application.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a general workflow for evaluating the efficacy of an NLRP3 inhibitor in an acute inflammation mouse model.
Caption: General experimental workflow for in vivo testing.
Protocol 1: LPS and ATP-Induced Peritonitis Model in Mice
This model is widely used to study NLRP3 inflammasome activation in vivo.
Materials:
-
NLRP3 inhibitor (e.g., this compound)
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Inhibitor Administration:
-
Priming:
-
Inject mice intraperitoneally with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.[3]
-
-
Activation:
-
Sample Collection:
-
At a specified time after ATP injection (e.g., 30-60 minutes), euthanize the mice.
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Collect blood via cardiac puncture for serum or plasma preparation.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells. Use the supernatant for cytokine analysis (e.g., IL-1β, IL-18, TNF-α) by ELISA.
-
Analyze the cell pellet for immune cell infiltration, particularly neutrophils, by flow cytometry.
-
Measure cytokine levels in the serum or plasma by ELISA.
-
Protocol 2: Monosodium Urate (MSU) Crystal-Induced Peritonitis Model in Mice
This model mimics gouty inflammation and is a robust way to induce NLRP3 inflammasome activation.[5][6][7]
Materials:
-
NLRP3 inhibitor (e.g., this compound)
-
Vehicle
-
Monosodium urate (MSU) crystals (prepared or commercially available)
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
MSU Crystal Preparation (if not commercially sourced):
-
Dissolve uric acid in boiling water with NaOH to maintain a pH of 8.0.
-
Allow the solution to cool slowly at room temperature overnight to form crystals.
-
Wash the crystals with ethanol and dry them. Sterilize before use.[6]
-
-
Inhibitor Administration:
-
Administer the NLRP3 inhibitor or vehicle to the mice as described in Protocol 1.
-
-
Induction of Peritonitis:
-
Sample Collection:
-
At a specified time after MSU injection (e.g., 3-6 hours), euthanize the mice and collect peritoneal lavage fluid and blood as described in Protocol 1.[6]
-
-
Analysis:
-
Perform cytokine and cellular analysis on the collected samples as outlined in Protocol 1.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using the NLRP3 inhibitors MCC950 and NT-0249.
Table 1: In Vivo Efficacy of MCC950 in a Mouse Model of Isoflurane-Induced Cognitive Impairment [1][8]
| Treatment Group | Hippocampal IL-1β (pg/mg protein) | Hippocampal IL-18 (pg/mg protein) |
| Control | ~25 | ~40 |
| Control + MCC950 (10 mg/kg, i.p.) | ~25 | ~40 |
| Isoflurane | ~75 | ~80 |
| Isoflurane + MCC950 (10 mg/kg, i.p.) | ~30 | ~45 |
Table 2: In Vivo Efficacy of NT-0249 in an LPS/ATP-Induced Peritonitis Mouse Model [2]
| Treatment Group (Oral Administration) | Peritoneal Lavage IL-1β (pg/mL) |
| Vehicle | ~4000 |
| NT-0249 (1 mg/kg) | ~2000 |
| NT-0249 (3 mg/kg) | ~1000 |
| NT-0249 (10 mg/kg) | ~500 |
Table 3: In Vivo Efficacy of MCC950 in a Mouse Model of Spinal Cord Injury [9]
| Treatment Group (Intraperitoneal) | Serum IL-1β (pg/mL) at 7 days post-SCI | Serum IL-18 (pg/mL) at 7 days post-SCI |
| Sham | ~20 | ~50 |
| SCI + Vehicle | ~80 | ~150 |
| SCI + MCC950 (10 mg/kg) | ~50 | ~100 |
| SCI + MCC950 (50 mg/kg) | ~30 | ~75 |
Conclusion
The protocols and data presented here provide a robust framework for the in vivo evaluation of NLRP3 inhibitors. While specific parameters such as dosage, timing of administration, and choice of animal model may need to be optimized for a novel compound like "this compound", the principles and methodologies outlined will be invaluable for preclinical drug development in the field of NLRP3-mediated inflammatory diseases. It is crucial to conduct thorough pharmacokinetic and pharmacodynamic studies to establish the optimal dosing regimen for any new chemical entity.
References
- 1. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Extracellular ATP Activates the NLRP3 Inflammasome and Is an Early Danger Signal of Skin Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation [bio-protocol.org]
- 6. Monosodium urate (MSU) induced peritonitis model [bio-protocol.org]
- 7. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 9. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-27 solubility and stability issues
Welcome to the technical support center for NLRP3-IN-27. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this novel NLRP3 inflammasome inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question: I am having trouble dissolving this compound. What solvents are recommended?
Answer: this compound, like many small molecule inhibitors, has specific solubility characteristics. It is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solution:
-
DMSO (Dimethyl sulfoxide): This is the most common and recommended solvent for creating a high-concentration stock solution.
-
Ethanol: Can be used as an alternative, but solubility may be lower than in DMSO.
It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Use with caution due to potential for lower solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial solubilization. |
| Water | Insoluble | Avoid using water to prepare stock solutions. |
Question: My this compound solution appears cloudy or has precipitated after dilution in my cell culture medium. What should I do?
Answer: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Warm the Medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.
-
Vortex During Dilution: Add the stock solution to the medium drop-wise while vortexing or gently swirling to ensure rapid and even distribution.
-
Use a Carrier Protein: For in vitro experiments, consider using a carrier protein like bovine serum albumin (BSA) in your medium, which can help to keep hydrophobic compounds in solution.
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final medium. Try working with a lower final concentration.
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment from a frozen stock of the concentrate.
Question: I am concerned about the stability of this compound in my experiments. How should I handle and store the compound?
Answer: The stability of this compound is critical for obtaining reproducible results. Like some other classes of NLRP3 inhibitors, its stability can be affected by pH and temperature.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Dilutions | 2-8°C | Use immediately | Not recommended for storage. Prepare fresh. |
Key Stability Considerations:
-
pH: Avoid acidic conditions, as some NLRP3 inhibitors, particularly those with a sulfonylurea scaffold, can undergo decomposition at low pH.[1] Maintain a physiological pH (7.2-7.4) in your experimental buffers.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the DMSO stock solution can lead to degradation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Exposure: Protect the solid compound and solutions from direct light.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a 10 mM stock solution in DMSO, add 2.36 mL of DMSO to 10 mg of this compound (assuming a molecular weight of 423.5 g/mol ). Vortex thoroughly until the compound is completely dissolved. Aliquot into single-use tubes and store at -20°C or -80°C.
Q2: Can I sonicate the solution to aid dissolution?
A2: Yes, gentle sonication in a water bath for a short period (2-5 minutes) can help to dissolve the compound if you observe any particulates in your stock solution. Avoid excessive heating during sonication.
Q3: How do I confirm that my inhibitor is active in my cell-based assay?
A3: To confirm the activity of this compound, you should include proper controls in your experiment. A typical experiment involves priming cells (e.g., macrophages) with a stimulus like LPS, followed by treatment with your inhibitor, and then activation of the NLRP3 inflammasome with an agent like nigericin or ATP.[2] A successful experiment will show a dose-dependent decrease in the release of IL-1β in the inhibitor-treated groups compared to the vehicle control.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may not be visually apparent. The most reliable indicator of degradation is a loss of inhibitory activity in your biological assay. If you suspect degradation, it is best to use a fresh vial of the compound or a newly prepared stock solution.
Experimental Protocols
Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes a standard method for assessing the inhibitory activity of this compound on IL-1β release from LPS-primed macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Nigericin or ATP
-
DMSO (for vehicle control)
-
ELISA kit for IL-1β detection
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3-4 hours.[2] This step upregulates the expression of pro-IL-1β and NLRP3.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in pre-warmed cell culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the LPS-containing medium and add the medium with this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, to each well.[4] Incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[5] Its activation is typically a two-step process.[3]
References
Technical Support Center: Optimizing NLRP3 Inhibitor Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of NLRP3 inhibitor dosage in murine models. While direct data for a compound designated "Nlrp3-IN-27" is not available in the public domain as of late 2025, this guide offers a comprehensive framework based on established NLRP3 inhibitors. The principles and methodologies outlined here can be adapted for novel compounds targeting the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inhibitors?
A1: NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is an intracellular sensor that, upon activation by a wide range of stimuli, forms a multi-protein complex called the NLRP3 inflammasome.[1] This complex activates caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[2][3] NLRP3 inhibitors are small molecules designed to interfere with this process, thereby reducing the production of these potent inflammatory mediators. They can act at different points in the pathway, such as preventing the initial activation of NLRP3, blocking its oligomerization, or inhibiting the ATPase activity of the NACHT domain.[4]
Q2: What are the common routes of administration for NLRP3 inhibitors in mice?
A2: The route of administration depends on the physicochemical properties of the specific inhibitor, including its solubility and bioavailability. Common routes used in preclinical studies with mice include:
-
Intraperitoneal (i.p.) injection: Frequently used for compounds with good solubility in appropriate vehicles. For example, MCC950 has been administered intraperitoneally.[5][6]
-
Oral gavage (p.o.): A preferred route for drugs intended for oral administration in humans, provided the compound has good oral bioavailability. Dapansutrile is an example of an orally active NLRP3 inhibitor.
-
Intravenous (i.v.) injection: Used for direct systemic administration and to study pharmacokinetic profiles.
-
Subcutaneous (s.c.) injection: Another option for systemic delivery.
Q3: How do I determine a starting dose for a new NLRP3 inhibitor like this compound?
A3: Determining a starting dose for a novel compound requires a multi-faceted approach:
-
In vitro potency: The half-maximal inhibitory concentration (IC50) in relevant cell-based assays (e.g., IL-1β release from LPS-primed and ATP-stimulated bone marrow-derived macrophages) provides a starting point. A compound with a lower IC50 would likely require a lower in vivo dose.
-
Pharmacokinetic (PK) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial. PK studies in mice will determine key parameters like half-life, bioavailability, and maximum concentration (Cmax).
-
Literature review of similar compounds: Examining the effective dose ranges of other NLRP3 inhibitors with similar chemical structures or mechanisms of action can provide a valuable reference.
-
Dose-ranging studies: Begin with a low, non-toxic dose and escalate to establish a dose-response relationship for both efficacy and any potential toxicity.
Q4: What are the key considerations for vehicle selection when administering NLRP3 inhibitors?
A4: Vehicle selection is critical for ensuring the solubility, stability, and bioavailability of the inhibitor while minimizing any confounding biological effects of the vehicle itself. Common vehicles include:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-buffered saline (PBS): Another aqueous buffer suitable for soluble compounds.
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but it can have its own biological effects and should be used at the lowest possible concentration, often diluted with saline or PBS.
-
Tween 80 or other surfactants: Can be used to improve the solubility of hydrophobic compounds.
-
Carboxymethylcellulose (CMC): Often used for oral suspensions.
It is imperative to include a vehicle-only control group in all experiments to account for any effects of the administration vehicle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No reduction in inflammatory markers) | 1. Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 3. Incorrect Timing of Administration: The inhibitor may not have been administered at the optimal time relative to the inflammatory challenge. 4. Compound Instability: The inhibitor may be degrading in the vehicle or after administration. | 1. Perform a Dose-Response Study: Test a range of doses to determine the optimal concentration. 2. Evaluate Pharmacokinetics: Analyze plasma and tissue concentrations of the inhibitor over time. Consider alternative formulations or routes of administration. 3. Optimize Dosing Schedule: Vary the time of inhibitor administration relative to the inflammatory stimulus. 4. Assess Compound Stability: Test the stability of the inhibitor in the chosen vehicle and under physiological conditions. |
| High Variability in Experimental Results | 1. Inconsistent Dosing Technique: Variations in injection volume or gavage technique can lead to inconsistent drug delivery. 2. Biological Variability: Individual mice can respond differently to both the inflammatory stimulus and the inhibitor. 3. Animal Health Status: Underlying health issues can affect the inflammatory response. | 1. Standardize Procedures: Ensure all researchers are using the same, precise techniques for drug administration and experimental procedures. 2. Increase Sample Size: A larger number of mice per group can help to mitigate the effects of individual variability. 3. Monitor Animal Health: Ensure all mice are healthy and free of infections before starting the experiment. |
| Observed Toxicity or Adverse Effects | 1. Dose is too High: The administered dose may be approaching or exceeding the maximum tolerated dose. 2. Off-Target Effects: The inhibitor may be interacting with other biological targets. 3. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations. | 1. Reduce the Dose: Perform a dose de-escalation study to find a non-toxic, effective dose. 2. Assess Specificity: Test the inhibitor against other related inflammasomes (e.g., NLRC4, AIM2) and other relevant cellular pathways. 3. Test a Lower Concentration of the Vehicle: Include a control group with a lower concentration of the vehicle to assess its contribution to the observed toxicity. |
Quantitative Data from Preclinical Studies with NLRP3 Inhibitors
The following tables summarize dosage information from published studies on various NLRP3 inhibitors in mouse models. This data can serve as a reference for designing experiments with a new compound.
Table 1: Intraperitoneal Administration of NLRP3 Inhibitors in Mice
| Inhibitor | Mouse Model | Dosage | Dosing Regimen | Key Findings | Reference |
| MCC950 | Hutchinson–Gilford Progeria Syndrome (Zmpste24-/- mice) | 20 mg/kg | Daily i.p. injection | Increased lifespan and bodyweight, reduced IL-1β levels. | [5] |
| MCC950 | Experimental Apical Periodontitis | 10 mg/kg | i.p. injection every two days | Lower expression of IL-1β, IL-18, and caspase-1. | [6] |
| BAY 11-7082 | Diet-Induced Metabolic Abnormalities | 3 mg/kg | i.p. injection 5 days/week | Attenuated diet-induced increase in NLRP3 inflammasome expression and cytokine production. | [7][8] |
Table 2: Oral Administration of NLRP3 Inhibitors in Mice
| Inhibitor | Mouse Model | Dosage | Dosing Regimen | Key Findings | Reference |
| Dapansutrile | Experimental Autoimmune Encephalomyelitis (EAE) | 3.75 g/kg | Daily oral gavage | Ameliorated neurological deficits and reduced pro-inflammatory cytokine levels. | |
| NT-0249 | Acute LPS/ATP Lung Challenge | 6 - 30 mg/kg | Single oral dose | Dose-dependent reduction in IL-1β output in lung lavage fluid. | [9] |
Experimental Protocols
In Vivo Model of LPS-Induced Peritonitis
This is a common model to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
-
Animals: Use age- and sex-matched C57BL/6 mice.
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., this compound) or vehicle control via the desired route (e.g., i.p. or p.o.) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).
-
Inflammatory Challenge: Inject mice intraperitoneally with a priming dose of lipopolysaccharide (LPS) (e.g., 10 mg/kg).
-
NLRP3 Activation: After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).
-
Sample Collection: At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid.
-
Analysis: Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid using ELISA or other immunoassays.
In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This in vitro assay is crucial for determining the direct inhibitory effect and potency of a compound on NLRP3 inflammasome activation.
-
BMDM Isolation and Culture: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.
-
Priming: Seed the BMDMs in a multi-well plate. Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of the NLRP3 inhibitor or vehicle for a specified time (e.g., 30-60 minutes).
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the cells for a short period (e.g., 30-60 minutes).
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants by ELISA. Cell viability can be assessed using an LDH assay.
Visualizations
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway and potential point of inhibition.
Experimental Workflow Diagram
Caption: General workflow for evaluating a novel NLRP3 inhibitor in mice.
Logical Relationship Diagram for Troubleshooting
Caption: A logical approach to troubleshooting lack of efficacy in in vivo studies.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Nlrp3-IN-27 off-target effects and how to mitigate them
Welcome to the technical support center for NLRP3-IN-27. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our aim is to help you understand and mitigate potential off-target effects to ensure the accuracy and reliability of your results.
Note: Published research indicates that this compound is synonymous with GEN-27 , a derivative of Genistein. Consequently, this guide draws upon data for both GEN-27 and its parent compound, Genistein, to provide a comprehensive overview of potential off-target effects and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. Mechanistic studies on its parent compound, Genistein, and related derivatives suggest that it may directly interact with components of the NLRP3 inflammasome complex to prevent its activation and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Additionally, studies on GEN-27 have shown that it suppresses the activation of the NF-κB pathway, which is a key upstream regulator of NLRP3 expression.[1]
Q2: I am observing inhibition of inflammatory responses that are not mediated by the NLRP3 inflammasome. What could be the cause?
A2: This is a critical observation and likely points to the known off-target effects of this compound (GEN-27). The primary off-target activity to consider is the inhibition of the NF-κB signaling pathway.[1] Since NF-κB regulates a wide array of inflammatory and immune genes, its inhibition can lead to broad anti-inflammatory effects independent of NLRP3. Furthermore, the parent compound, Genistein, is a known inhibitor of multiple protein tyrosine kinases, which can also contribute to widespread effects on cellular signaling.[2][3]
Q3: My experimental results are inconsistent when using this compound. What are some potential reasons for this variability?
A3: Inconsistent results can arise from several factors related to the off-target profile of this compound.
-
Cell type-specific effects: The expression levels and importance of off-target proteins (e.g., specific kinases, estrogen receptors) can vary significantly between different cell types, leading to variable responses to the inhibitor.
-
Concentration-dependent effects: Off-target effects are often more pronounced at higher concentrations. It is crucial to use the lowest effective concentration to achieve NLRP3 inhibition while minimizing off-target engagement.
-
Dual inhibition kinetics: The kinetics of inhibiting NLRP3 versus off-targets like NF-κB or kinases may differ, leading to complex time-dependent effects.
Q4: Are there any known kinase off-targets for this compound?
Q5: How can I confirm that the observed effects in my experiment are due to NLRP3 inhibition and not off-target effects?
A5: To validate the on-target activity of this compound, several control experiments are recommended:
-
Use of a structurally unrelated NLRP3 inhibitor: Comparing the effects of this compound with a well-characterized, structurally distinct NLRP3 inhibitor (e.g., MCC950) can help to distinguish on-target from off-target effects.
-
NLRP3 knockout/knockdown cells: The most definitive control is to use cells lacking NLRP3. If this compound still produces the same effect in these cells, it is unequivocally due to off-target activity.
-
Rescue experiments: If possible, overexpressing a resistant mutant of NLRP3 could demonstrate that the inhibitor's effects are mediated through this target.
-
Activity assays for known off-targets: Directly measure the activity of known off-targets, such as NF-κB signaling or the activity of susceptible kinases, in the presence of this compound at the concentrations used in your primary experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or reduced cell proliferation. | GEN-27 has been shown to inhibit the proliferation of various cell lines with IC50 values in the micromolar range.[4] This effect is likely due to off-target activities, such as inhibition of critical kinases or interference with cell cycle progression, which are known effects of Genistein.[5] | Perform a dose-response curve to determine the optimal concentration that inhibits NLRP3 inflammasome activation with minimal impact on cell viability. Use a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inflammasome activity readouts. |
| Inhibition of both NLRP3-dependent and NLRP3-independent cytokine production. | This compound (GEN-27) is a known inhibitor of the NF-κB pathway.[1] NF-κB is a master regulator of many pro-inflammatory cytokines, including TNF-α and IL-6, which are typically used as controls for NLRP3-independent inflammation. | To specifically assess NLRP3 inhibition, measure the release of IL-1β and IL-18. Use LPS-priming followed by a specific NLRP3 activator (e.g., ATP, nigericin). Concurrently measure TNF-α or IL-6 to monitor NF-κB inhibition. A potent inhibition of IL-1β with minimal effect on TNF-α would indicate specific NLRP3 inhibition at that concentration. |
| Variable results in different cell lines. | The off-target profile of this compound can lead to cell-type specific effects. For instance, cells with high expression of a susceptible off-target kinase or estrogen receptors may show a more pronounced off-target response. | Characterize the expression of key potential off-targets in your cell lines of interest. If possible, choose cell lines with low expression of known off-targets for more specific NLRP3 inhibition studies. Always validate your findings in multiple cell systems. |
| Difficulty in reproducing published data. | Differences in experimental conditions such as cell density, stimulation time, and inhibitor concentration can significantly impact the observed effects, especially for a compound with multiple targets. | Carefully replicate the experimental conditions of the original study. Pay close attention to the concentration and timing of this compound treatment and the inflammasome activation stimuli. |
Quantitative Data on this compound (GEN-27) and Genistein
Table 1: Inhibitory Activity of this compound (GEN-27) on Cell Proliferation
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| THP-1 | 24h | 24.49 ± 0.21 | [4] |
| THP-1 | 48h | 11.28 ± 0.26 | [4] |
| HCT116 | 24h | 37.98 ± 0.13 | [4] |
| HCT116 | 48h | 15.11 ± 0.80 | [4] |
Table 2: Known Off-Target Inhibitory Activity of Genistein (Parent Compound)
| Target | IC50 / Ki | Notes | Reference |
| Protein Tyrosine Kinases (general) | Broad inhibitor | Competitive with ATP | [2][3] |
| EGFR Kinase | ~2.6 µM (Ki) | - | [2] |
| pp60v-src | ~30 µM (Ki) | - | [2] |
| Protein Histidine Kinase | ~110 µM (IC50) | Non-competitive with ATP | [4] |
| Kir2.3 K+ Channel | ~16.9 µM (IC50) | - | [6] |
| MEK/ERK and JNK signaling | - | Inhibits phosphorylation | [5] |
| NF-κB Pathway | - | Inhibits activation | [7] |
| Estrogen Receptors (ERα, ERβ) | - | Binds to estrogen receptors | [7] |
Experimental Protocols
Protocol 1: Assessing NLRP3 Inflammasome Specificity
This protocol allows for the simultaneous assessment of NLRP3, NLRC4, and AIM2 inflammasome activation to determine the selectivity of this compound.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).
-
LPS (lipopolysaccharide)
-
ATP (adenosine triphosphate) or Nigericin (for NLRP3 activation)
-
Salmonella typhimurium (for NLRC4 activation)
-
Poly(dA:dT) (for AIM2 activation)
-
This compound
-
ELISA kits for IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 expression. For AIM2 activation, priming may not be necessary, but a shorter LPS stimulation can be included.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammasome Activation:
-
NLRP3: Add ATP (e.g., 5 mM for 30 minutes) or Nigericin (e.g., 10 µM for 1 hour).
-
NLRC4: Infect the cells with S. typhimurium at a suitable multiplicity of infection (MOI) for 1-2 hours.
-
AIM2: Transfect the cells with Poly(dA:dT) using a suitable transfection reagent for 4-6 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 for each inflammasome. High selectivity for NLRP3 would be indicated by a potent inhibition of ATP/Nigericin-induced IL-1β release with minimal effect on S. typhimurium or Poly(dA:dT)-induced IL-1β release.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of this compound to NLRP3 in a cellular context.
Materials:
-
Cells expressing the target protein (NLRP3).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Instrumentation for heating (e.g., PCR cycler).
-
Instrumentation for cell lysis (e.g., freeze-thaw cycles, sonication).
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader).
-
Antibody against NLRP3.
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Lysis: Lyse the cells to release soluble proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant (soluble fraction) and quantify the amount of soluble NLRP3 using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble NLRP3 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes NLRP3.
Visualizations
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.
Caption: Troubleshooting decision tree for experiments using this compound.
References
- 1. GEN-27 exhibits anti-inflammatory effects by suppressing the activation of NLRP3 inflammasome and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GEN-27, a Newly Synthetic Isoflavonoid, Inhibits the Proliferation of Colon Cancer Cells in Inflammation Microenvironment by Suppressing NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for genistein-induced inhibition of Kir2.3 currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NLRP3-IN-27 Experiments
Welcome to the technical support center for NLRP3-IN-27. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] While the precise binding site of this compound on the NLRP3 protein is not publicly detailed, selective NLRP3 inhibitors typically function by preventing the conformational changes required for its activation and assembly, thereby blocking downstream inflammatory signaling.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 value of 0.55 µM for the inhibition of the NLRP3 inflammasome.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: For many NLRP3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For a representative NLRP3 inhibitor, a stock solution of up to 73 mg/mL in fresh, anhydrous DMSO can be prepared.[2] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C for up to a year. For shorter-term storage, -20°C for up to a month is acceptable. Avoid repeated freeze-thaw cycles.[2]
Q4: What are the key steps in a typical cell-based assay to evaluate this compound activity?
A4: A typical cell-based assay involves a two-step activation of the NLRP3 inflammasome in immune cells like macrophages (e.g., THP-1 cells or bone marrow-derived macrophages).
-
Priming (Signal 1): Cells are first primed, typically with lipopolysaccharide (LPS), to induce the transcription and translation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Following priming, a second stimulus, such as ATP or nigericin, is added to trigger the assembly and activation of the NLRP3 inflammasome.
This compound is typically added to the cell culture after the priming step and before the addition of the activation signal. The inhibitory effect is then measured by quantifying the levels of secreted IL-1β or IL-18 in the cell culture supernatant, or by assessing pyroptosis (inflammatory cell death).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of IL-1β/IL-18 secretion | 1. Inactive this compound: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions (-80°C for long-term). |
| 2. Suboptimal inhibitor concentration: The concentration of this compound used may be too low. | 2. Perform a dose-response experiment with a range of concentrations around the reported IC50 of 0.55 µM (e.g., 0.01 µM to 10 µM). | |
| 3. Ineffective NLRP3 inflammasome activation: The priming or activation stimuli may not be working correctly. | 3. Verify the activity of your LPS and ATP/nigericin. Use positive controls (no inhibitor) to ensure robust inflammasome activation. Check for LPS contamination in your reagents. | |
| 4. Cell line issues: The cell line used may not express the necessary components of the NLRP3 inflammasome or may have become unresponsive. | 4. Use a validated cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, J774A.1, or primary macrophages). Perform quality control checks on your cell lines. | |
| High background signal in control wells | 1. DMSO effect: The concentration of DMSO used as a vehicle may be too high, as DMSO itself can have some inhibitory effects on the NLRP3 inflammasome at higher concentrations.[3][4][5] | 1. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) and consistent across all wells, including controls. |
| 2. Cell death due to other factors: High cell density, nutrient depletion, or contamination can lead to non-specific cell death and cytokine release. | 2. Optimize cell seeding density. Ensure proper cell culture conditions and check for any signs of contamination. | |
| Inconsistent results between experiments | 1. Variability in priming/activation: Inconsistent timing or concentration of LPS and ATP/nigericin can lead to variable inflammasome activation. | 1. Standardize the timing and concentration of all stimuli. Ensure thorough mixing of reagents. |
| 2. Cell passage number: The responsiveness of cell lines can change with high passage numbers. | 2. Use cells within a consistent and low passage number range for all experiments. | |
| 3. Reagent variability: Different lots of reagents (e.g., FBS, LPS) can have varying levels of contaminants or activity. | 3. Test new lots of critical reagents before use in large-scale experiments. | |
| Evidence of off-target effects | 1. Inhibition of other inflammatory pathways: The inhibitor may be affecting pathways other than the NLRP3 inflammasome. | 1. To confirm specificity, test the effect of this compound on the activation of other inflammasomes, such as NLRC4 or AIM2, which are activated by different stimuli (e.g., Salmonella typhimurium for NLRC4). |
| 2. Cytotoxicity: High concentrations of the inhibitor may be toxic to the cells, leading to a decrease in cytokine production that is not due to specific NLRP3 inhibition. | 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inflammasome assay to assess the cytotoxicity of this compound at the concentrations used. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol describes a standard method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
NLRP3 Inflammasome Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 0.55, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the primed cells and incubate for 30-60 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Add ATP to a final concentration of 5 mM to induce NLRP3 inflammasome activation.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for in vitro assessment of this compound inhibitory activity.
Caption: A logical approach to troubleshooting lack of inhibition in experiments.
References
- 1. targetmol.cn [targetmol.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
Technical Support Center: Nlrp3-IN-27 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 inhibitor, Nlrp3-IN-27. The information provided will help in designing and troubleshooting cytotoxicity experiments in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a selective inhibitor of the NLRP3 inflammasome. According to supplier information, it has an inhibitory concentration (IC50) of 0.55 µM.[1] However, the specific experimental context for this IC50 value, such as the cell line and assay conditions, is not publicly available.
Q2: Which cell lines are suitable for studying this compound cytotoxicity?
Commonly used cell lines for studying the NLRP3 inflammasome include human monocytic cell lines like THP-1 and murine macrophage cell lines such as J774A.1. These cells are known to express the necessary components of the NLRP3 inflammasome.
Q3: What are the standard methods to assess the cytotoxicity of this compound?
Standard colorimetric assays such as MTT and LDH assays are widely used to assess cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.
Q4: How should I design my experiment to test the cytotoxicity of this compound?
A typical experimental design involves treating your chosen cell line (e.g., THP-1 or J774A.1) with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). You should include both a vehicle control (the solvent used to dissolve this compound, typically DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Cell viability or cytotoxicity is then measured using an appropriate assay.
Quantitative Data Summary
Due to the limited publicly available data on the specific cytotoxicity of this compound across different cell lines, the following table is provided as a template for organizing your experimental results. Researchers are encouraged to determine these values empirically for their specific cell lines and experimental conditions.
| Cell Line | Assay | Incubation Time (hours) | This compound IC50 (µM) | Notes |
| THP-1 | MTT | 24 | Data not available | It is recommended to perform a dose-response experiment to determine the IC50. |
| THP-1 | LDH | 24 | Data not available | Measure LDH release relative to a maximum lysis control. |
| J774A.1 | MTT | 24 | Data not available | Murine macrophages may exhibit different sensitivities compared to human cell lines. |
| J774A.1 | LDH | 24 | Data not available | Ensure appropriate controls are included for accurate interpretation. |
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of choice (e.g., THP-1, J774A.1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Assay Protocol for Cytotoxicity
This protocol provides a general method for measuring cytotoxicity by detecting LDH release.
Materials:
-
This compound
-
Cell line of choice (e.g., THP-1, J774A.1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH assay kit (commercially available)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include vehicle control, untreated control, and a maximum LDH release control (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating at room temperature.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting the background from the untreated control.
Signaling Pathways and Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: A simplified diagram of the NLRP3 inflammasome signaling pathway.
Troubleshooting Workflow for Cytotoxicity Assays
Caption: A logical workflow for troubleshooting unexpected cytotoxicity assay results.
References
Technical Support Center: NLRP3 Inflammasome Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NLRP3 inflammasome inhibitors, with a specific focus on refining protocols for consistent and reliable results. While the specific inhibitor "Nlrp3-IN-27" was not identified in available scientific literature, this guide incorporates data for a potent inhibitor designated C1-27 and provides general best practices applicable to a wide range of NLRP3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NLRP3 inflammasome activation in vitro?
A1: NLRP3 inflammasome activation is typically a two-step process. The first step, known as priming (Signal 1) , involves stimulating cells with an agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. The second step, activation (Signal 2) , is triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18.[1][2][3][4][5]
Q2: At which step should I add my NLRP3 inhibitor?
A2: Most NLRP3 inhibitors, including C1-27, are typically added after the priming step and before the activation signal. This allows for the assessment of the inhibitor's direct effect on inflammasome assembly and activation, rather than on the initial priming phase.
Q3: What are the key readouts to measure NLRP3 inflammasome activation and its inhibition?
A3: The primary readouts for NLRP3 inflammasome activity include:
-
IL-1β and IL-18 secretion: Measured in the cell culture supernatant by ELISA.[6]
-
Caspase-1 activation: Detected by Western blot for the cleaved p20 subunit in the supernatant or by using a caspase-1 activity assay.
-
ASC speck formation: Visualized by immunofluorescence microscopy.
-
Pyroptosis (inflammatory cell death): Assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
Q4: What is a typical concentration range to test for a new NLRP3 inhibitor?
A4: The optimal concentration for an NLRP3 inhibitor should be determined empirically through a dose-response experiment. For a novel compound, it is advisable to test a wide range of concentrations, for example, from low nanomolar to high micromolar. For the inhibitor C1-27, a concentration of 5 µM has been used effectively in bone marrow-derived macrophages (BMDMs).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background IL-1β in unstimulated cells | - Cell contamination (e.g., mycoplasma).- Endotoxin contamination in reagents or media.- Cells are over-confluent or stressed. | - Test for and eliminate mycoplasma contamination.- Use endotoxin-free reagents and screen new batches of FBS.- Ensure optimal cell seeding density and gentle handling. |
| No or low IL-1β secretion after stimulation | - Inefficient priming (Signal 1).- Inactive NLRP3 activator (Signal 2).- Cell type does not express all necessary inflammasome components.- Incorrect timing of inhibitor addition. | - Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).- Use a fresh, validated batch of ATP or nigericin.- Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs).- Add the inhibitor after priming and before the activation signal. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent timing of experimental steps.- Instability of the inhibitor. | - Use cells within a consistent and low passage range.- Standardize all incubation times and procedural steps.- Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Check for information on the inhibitor's stability in solution. |
| Inhibitor shows toxicity at effective concentrations | - Off-target effects of the compound.- High solvent (e.g., DMSO) concentration. | - Perform a cell viability assay (e.g., MTT or CellTox-Green) in parallel.- Lower the inhibitor concentration and/or incubation time.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
Quantitative Data for NLRP3 Inhibitor C1-27
The following table summarizes the available quantitative data for the NLRP3 inhibitor C1-27.
| Parameter | Value | Cell Type | Notes |
| IC50 (GSTO1-1) | 44.5 nM | N/A | C1-27 is also a potent inhibitor of Glutathione Transferase Omega-1-1. |
| Effective Concentration | 5 µM | BMDMs | Used to block NLRP3 inflammasome stimulation after LPS priming and before ATP or nigericin stimulation. |
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework. Optimal conditions (e.g., cell density, reagent concentrations, and incubation times) should be empirically determined for each specific cell type and experimental setup.
-
Cell Seeding: Plate macrophages (e.g., primary BMDMs or differentiated THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1):
-
Carefully remove the culture medium.
-
Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS).
-
Incubate for 2-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor (e.g., C1-27) in the appropriate cell culture medium.
-
Remove the priming medium and add the medium containing the inhibitor.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) directly to the wells containing the inhibitor.
-
Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for downstream analysis (ELISA for IL-1β, LDH assay for pyroptosis).
-
Cell lysates can also be prepared for Western blot analysis of pro-IL-1β and cleaved caspase-1.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for NLRP3 Inhibition Assay
Caption: A stepwise workflow for assessing NLRP3 inflammasome inhibition in vitro.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot experiments with low IL-1β readout.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Common pitfalls in Nlrp3-IN-27 based assays
Welcome to the technical support resource for NLRP3-IN-27, a potent and selective inhibitor of the NLRP3 inflammasome. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the NLRP3 protein. It binds to the NACHT domain of NLRP3, which contains the ATPase activity essential for its function.[1][2] By binding to this domain, the inhibitor locks the NLRP3 protein in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[3][4] This action blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5]
Q2: What is the typical two-step activation protocol for NLRP3 inflammasome assays?
A2: Most cell-based assays for NLRP3 activation follow a two-step protocol.[6]
-
Signal 1 (Priming): Cells, such as macrophages, are first treated with a priming agent like Lipopolysaccharide (LPS). This step activates the NF-κB transcription factor, leading to the increased expression of NLRP3 and pro-IL-1β.[7]
-
Signal 2 (Activation): Following the priming phase, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common activators include ATP, nigericin, or crystalline materials like monosodium urate (MSU) crystals.[6][8][9]
Q3: When should I add this compound in my experimental workflow?
A3: For optimal inhibitory effect, this compound should be added to the cell culture after the priming step (Signal 1) but before the activation step (Signal 2).[10] A typical incubation time with the inhibitor is between 45 to 60 minutes prior to adding the NLRP3 activator (e.g., ATP or nigericin).[10][11]
Q4: How can I be sure the inflammation I'm observing is specific to NLRP3?
A4: To ensure specificity, it is crucial to include proper controls.
-
Negative Controls: Include cells treated with LPS alone or the activator (e.g., ATP) alone; these conditions should not produce significant IL-1β release.[11] Using cells from Nlrp3-/- knockout mice is the gold standard negative control.[12]
-
Specificity Controls: Measure the levels of NLRP3-independent cytokines, such as TNF-α and IL-6. The production of these cytokines should not be affected by this compound, as they are released via a different pathway.[11]
-
Counter-screening: Test the inhibitor in assays for other inflammasomes, like NLRC4 or AIM2, to confirm its selectivity for NLRP3.[3][12]
Troubleshooting Guide
| Issue / Question | Possible Causes | Suggested Solutions |
| No or weak inhibition of IL-1β release. | Incorrect timing of inhibitor addition: The inhibitor was added after the activation signal. | Add this compound after LPS priming but before adding the activator (e.g., ATP or nigericin). An incubation period of 45-60 minutes is recommended.[11] |
| Inhibitor concentration is too low: The concentration of this compound is not sufficient to inhibit NLRP3 in your specific cell type or assay conditions. | Perform a dose-response curve to determine the optimal IC50 value for your experimental setup. See Table 1 for reference IC50 values. | |
| Compound instability or degradation: The inhibitor may have degraded due to improper storage or handling. Sulfonylurea-based compounds can be sensitive to pH and temperature.[4][13] | Store the compound as recommended by the manufacturer (typically desiccated at -20°C). Prepare fresh working solutions from a DMSO stock for each experiment. | |
| High cell death or cytotoxicity observed. | Off-target effects: At high concentrations, some inhibitors can have off-target effects leading to cytotoxicity.[3] | Lower the concentration of the inhibitor. Perform a cytotoxicity assay (e.g., LDH release or Sytox Green staining) in parallel with your inflammasome assay to distinguish between pyroptosis and general toxicity.[3][12] |
| LPS concentration is too high or incubation is too long: Excessive priming can lead to cell death independent of inflammasome activation. | Optimize the LPS concentration and priming time for your specific cell type to ensure cell viability. | |
| High background IL-1β signal in control wells. | Cell culture contamination: Mycoplasma or other microbial contamination can activate inflammasomes. | Regularly test cell lines for mycoplasma contamination. Ensure aseptic techniques during cell culture. |
| Alternative inflammasome activation: In some human cells, LPS alone can be sufficient to induce NLRP3 activation through an "alternative" pathway.[8] | Be aware of the specific biology of your cell model. This pathway is absent in murine cells.[8] | |
| Inconsistent results between experiments. | Variability in cell passage number: Macrophage cell lines like THP-1 can change their response to stimuli at high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability: Different lots of LPS or serum can have varying potency. | Test new lots of critical reagents before use in large-scale experiments. Minimize variability in serum lots. | |
| High plasma-protein binding: If using whole blood assays, the inhibitor's potency can be significantly reduced due to binding to plasma proteins.[3] | Be aware that higher concentrations may be needed in whole blood or high-serum assays compared to cultured cell media.[3] |
Quantitative Data
Table 1: Reported IC50 Values for NLRP3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Type | Activator | Assay Readout | IC50 Value |
| MCC950 (CP-456,773) | Human PBMCs | LPS + ATP | IL-1β Release | ~10 nM[11] |
| MCC950 | Mouse BMDMs | LPS + ATP | ASC Oligomerization | 7.5 nM[1] |
| NT-0249 | Human PBMCs | LPS + ATP | IL-1β Release | 10 nM[11] |
| NT-0249 | Human PBMCs | LPS + ATP | IL-18 Release | 12 nM[11] |
| NT-0249 | Mouse Whole Blood | LPS + ATP | IL-1β Release | 240 nM[11] |
| CY-09 | Mouse BMDMs | Not Specified | IL-1β Release | 6 µM[1] |
| Tranilast | Not Specified | Not Specified | Inflammasome Activation | 10-15 µM[1] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Protocol: In-vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This protocol outlines a standard procedure for assessing the efficacy of this compound in murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
LPS (from E. coli O111:B4)
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
This compound (dissolved in DMSO)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight. For THP-1 cells, differentiate them into a macrophage-like state using PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells by adding LPS to a final concentration of 100-500 ng/mL. Incubate for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the LPS-containing medium and add the inhibitor solutions to the cells. Include a vehicle control (DMSO). Incubate for 45-60 minutes.
-
Activation (Signal 2): Add ATP to a final concentration of 2.5-5 mM to induce NLRP3 activation. Incubate for an additional 45-60 minutes.
-
Sample Collection: Carefully collect the cell culture supernatants for analysis. If desired, lyse the remaining cells for immunoblot analysis of pro- and cleaved-caspase-1.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release in the supernatants using a commercially available kit. This helps to normalize for cell death not caused by pyroptosis.
-
Visualizations
Signaling Pathway
Caption: The NLRP3 inflammasome pathway is activated by two signals and inhibited by this compound.
Experimental Workflow
Caption: Standard experimental workflow for an NLRP3 inflammasome inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in NLRP3 inhibition assays.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gout - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nlrp3-IN-27 stability in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of Nlrp3-IN-27. The guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is a selective NLRP3 inflammasome inhibitor. Its chemical name is N-(2-chlorophenyl)-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxamide. The molecular formula is C₁₈H₁₆ClN₃O₃, and the molecular weight is 357.79 g/mol .
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q4: What is the expected stability of this compound in aqueous media?
A4: The stability of this compound in aqueous media has not been extensively reported. However, compounds with similar heterocyclic scaffolds can be susceptible to hydrolysis, especially at extreme pH values. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. |
| Precipitation of the compound in aqueous media. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation after dilution. | |
| Low or no inhibitory activity | Incorrect concentration of the inhibitor. | Verify the calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. |
| Inactive compound due to improper storage. | Ensure the compound has been stored according to the recommendations. If in doubt, use a new vial of the compound. | |
| Cell toxicity observed | High concentration of the inhibitor or solvent. | Determine the maximum tolerated concentration of this compound and the solvent (e.g., DMSO) in your cell line with appropriate controls. |
| Contamination of the stock solution. | Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent. |
Stability Data Summary
While specific experimental stability data for this compound is not publicly available, the following table provides a general guideline based on its chemical structure and the stability of similar compounds.
| Solvent/Medium | Recommended Storage Temperature | Estimated Stability |
| Solid Powder | -20°C | > 1 year |
| DMSO Stock Solution (e.g., 10 mM) | -80°C | Up to 6 months |
| DMSO Stock Solution (e.g., 10 mM) | 4°C | Up to 2 weeks |
| Aqueous Buffer (e.g., PBS) | 4°C | Use immediately; stable for a few hours |
| Cell Culture Medium | 37°C | Prepare fresh for each experiment |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this time point is considered 100%.
-
Incubation: Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stored stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. A decrease in the peak area and the appearance of new peaks may indicate degradation.
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Validation & Comparative
Comparative Analysis of NLRP3 Inflammasome Inhibitors: MCC950 vs. Other Selective Agents
A detailed guide for researchers on the efficacy and selectivity of leading NLRP3 inflammasome inhibitors, with a focus on the well-characterized MCC950. While this guide aims to compare Nlrp3-IN-27 and MCC950, extensive literature searches did not yield specific public data for a compound designated "this compound". Therefore, this comparison will focus on MCC950 and another well-documented, selective NLRP3 inhibitor, CY-09, to provide a comprehensive overview for researchers in the field.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of small molecule inhibitors targeting NLRP3. Among these, MCC950 has emerged as a potent and highly selective inhibitor, extensively used as a tool compound in preclinical studies. This guide provides a comparative analysis of the efficacy and selectivity of MCC950 and CY-09, supported by experimental data and detailed protocols.
Mechanism of Action and Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation step (Signal 2) is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, which lead to potassium efflux and other cellular stress signals. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Efficacy and Potency: A Quantitative Comparison
The efficacy of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays. MCC950 is known for its high potency, with IC50 values in the nanomolar range. CY-09, while also a direct inhibitor, exhibits a lower potency.
| Inhibitor | Target | Cell Type | Activator(s) | IC50 | Reference |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 nM | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 8.1 nM | [1] | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | ~10-100 nM | [2] | ||
| CY-09 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | ~5 µM | [3] |
| Human THP-1 cells | LPS + Nigericin | ~6 µM | [3][4] |
Selectivity Profile
A crucial aspect of a good NLRP3 inhibitor is its selectivity. High selectivity ensures that the compound does not interfere with other important inflammatory pathways, minimizing off-target effects. Both MCC950 and CY-09 have demonstrated high selectivity for the NLRP3 inflammasome.
| Inhibitor | Selectivity for NLRP3 | Effect on Other Inflammasomes (AIM2, NLRC4, NLRP1) | Effect on NF-κB Pathway (Priming) | Reference |
| MCC950 | Highly Selective | No significant inhibition | No effect on LPS-induced priming | [5] |
| CY-09 | Highly Selective | No significant inhibition of NLRC4, NLRP1 | No effect on LPS-induced priming | [3] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are typical methodologies used in the characterization of these compounds.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is the cornerstone for evaluating the potency of NLRP3 inhibitors.
Caption: A typical experimental workflow for in vitro NLRP3 inhibition assay.
Detailed Steps:
-
Cell Culture: Primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following priming, the cells are pre-incubated with varying concentrations of the inhibitor (e.g., MCC950 or CY-09) for a specified period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours).
-
Quantification of Cytokine Release: The cell culture supernatant is collected, and the concentration of mature IL-1β or IL-18 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Assessment of Cell Death: Pyroptosis can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Selectivity Assays
To determine the selectivity of an inhibitor, similar activation assays are performed for other inflammasomes. For example, to test for NLRC4 inhibition, cells are primed with LPS and then infected with Salmonella typhimurium or transfected with flagellin. For AIM2, cells are transfected with poly(dA:dT). The effect of the inhibitor on cytokine release under these conditions is then measured.
In Vivo Efficacy
Both MCC950 and CY-09 have demonstrated efficacy in various animal models of NLRP3-driven diseases.
-
MCC950: Has shown therapeutic effects in models of cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and multiple sclerosis.[2]
-
CY-09: Has shown significant therapeutic effects in mouse models of CAPS and type 2 diabetes.[3]
Summary and Conclusion
MCC950 stands out as a highly potent and selective NLRP3 inhibitor, making it an invaluable research tool and a benchmark for the development of new NLRP3-targeting therapeutics. CY-09, while less potent, is also a direct and selective inhibitor of NLRP3. The choice of inhibitor for a particular study will depend on the specific experimental needs, including the desired potency and the model system being used. The lack of publicly available data on "this compound" prevents its direct comparison in this guide. Researchers are encouraged to consult the primary literature for the most up-to-date information on novel NLRP3 inhibitors as they are discovered and characterized.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-27 and Other Key Modulators
This guide provides a detailed comparison of various small-molecule inhibitors targeting the NLRP3 inflammasome, a critical mediator of inflammation implicated in a wide range of diseases. The focus is on providing researchers, scientists, and drug development professionals with objective, data-driven insights into the performance and characteristics of compounds like Nlrp3-IN-27 alongside other well-characterized inhibitors such as MCC950 and CY-09.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that responds to cellular danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18.[1] Activation is a two-step process: a "priming" signal, often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-IL-1β, while a second "activation" signal, such as ATP or nigericin, triggers the assembly of the complex.[2] Inhibitors can target various points in this pathway, from the ATPase activity of the NLRP3 protein itself to upstream signaling events.[2][3]
Caption: NLRP3 inflammasome activation pathway and points of inhibitor action.
Quantitative Comparison of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values, determined in cellular assays measuring IL-1β release. The following table summarizes publicly available data for this compound and other prominent inhibitors.
| Inhibitor | Mechanism of Action | Target Site | IC50 (IL-1β Release) | Cell Type | Notes |
| This compound | Alkenyl sulfonylurea derivative; NLRP3 inhibitor.[4] | Not specified | 35 nM | THP-1 cells | Also inhibits IL-18 release (IC50 = 33 nM); highly selective against TNF-α (>10 µM).[4] |
| MCC950 | Diaryl sulfonylurea; directly targets NLRP3, blocking ASC oligomerization.[2][5] | NACHT domain (Walker B motif)[6][7] | 7.5 - 8.1 nM | Mouse BMDMs, Human MDMs[5] | Potent and highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[8][9] |
| CY-09 | Thiazolidine derivative; directly binds NLRP3 and inhibits its ATPase activity.[10][11] | NACHT domain (Walker A motif)[2][3] | ~6 µM[6] | Mouse BMDMs | Lacks CFTR-inhibitory activity of its parent compound; shows in vivo efficacy in models of CAPS and T2D.[2][10] |
| OLT1177 | β-sulfonyl nitrile compound; inhibits NLRP3 ATPase activity.[12] | ATPase site | 1 nM | J774 macrophages | Prevents NLRP3-ASC interaction; in clinical trials for gout and osteoarthritis.[12][13] |
| Oridonin | Natural diterpenoid; covalently binds to NLRP3.[5] | Cys279 of NACHT domain | 0.75 µM | Not specified | Prevents the crucial interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.[5][12] |
| Tranilast | Tryptophan metabolite analog; binds to the NACHT domain.[3] | NACHT domain | Not specified | Not specified | Abolishes NLRP3-NLRP3 interaction and oligomerization without affecting ATPase activity.[3] |
Experimental Methodologies
Standardized protocols are crucial for the accurate comparison of inhibitor efficacy. Below are detailed methodologies for key in vitro assays used to characterize NLRP3 inhibitors.
LPS-Induced IL-1β Release Assay (ELISA)
This assay is the primary method for quantifying the potency of NLRP3 inhibitors by measuring the secretion of mature IL-1β from immune cells.
Protocol:
-
Cell Culture:
-
Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at a density of approximately 200,000 cells per well.[14]
-
For THP-1 cells, differentiate into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) for 3-24 hours prior to the experiment.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Remove the LPS-containing media and replace it with fresh media containing the NLRP3 inhibitor (e.g., this compound) at various concentrations. Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Sample Collection:
-
Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition at each drug concentration relative to the vehicle control and determine the IC50 value.
-
ASC Oligomerization Assay (Western Blot)
This biochemical assay provides direct evidence that an inhibitor blocks the assembly of the inflammasome complex by preventing the adaptor protein ASC from forming large oligomeric specks.[16][21]
Protocol:
-
Cell Stimulation:
-
Seed macrophages (e.g., THP-1 or BMDMs) in a 6-well plate at a density of 1.5 x 10^6 cells per well.[16]
-
Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay.
-
Activate the inflammasome with an appropriate stimulus (e.g., Nigericin).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a hypotonic buffer (e.g., Buffer A: 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA).[22]
-
Centrifuge to pellet the nuclei and unlysed cells.
-
-
Pelleting ASC Specks:
-
Dilute the supernatant with CHAPS buffer and centrifuge at a higher speed (e.g., 5,000 x g) to specifically pellet the insoluble ASC oligomers.[16]
-
-
Cross-linking:
-
Western Blotting:
-
Stop the cross-linking reaction, resuspend the pellet in protein loading buffer, and heat the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for ASC. ASC monomers will appear at ~22 kDa, while cross-linked dimers, trimers, and high-molecular-weight oligomers will be visible higher up the gel in activated samples.[23] A reduction in the high-molecular-weight species in inhibitor-treated samples indicates efficacy.
-
Experimental and Decision-Making Workflows
The selection and validation of an NLRP3 inhibitor follow a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for characterizing NLRP3 inhibitors.
Choosing the right inhibitor depends on the specific research question, balancing factors like potency, selectivity, and the desired mechanism of action.
Caption: Decision logic for selecting an appropriate NLRP3 inhibitor.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 15. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 16. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 19. IL-1β Secretion Assay [bio-protocol.org]
- 20. IL-1β Secretion Assay [bio-protocol.org]
- 21. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 22. ASC oligomerization assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Nlrp3-IN-27: A Comparative Guide to its Specificity for the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nlrp3-IN-27, a selective inhibitor of the NLRP3 inflammasome. While specific quantitative data on the selectivity of this compound against other inflammasomes is not extensively available in the public domain, this document outlines the methodologies to determine such specificity and presents a comparative framework using data from other well-characterized NLRP3 inhibitors.
Understanding NLRP3 Inflammasome and the Principle of Selective Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, responsible for detecting a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3][4] Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[7][8]
Selective inhibition of the NLRP3 inflammasome is a desirable therapeutic strategy to reduce inflammation driven by NLRP3 without compromising the protective inflammatory responses mediated by other inflammasomes, such as NLRC4, AIM2, and NLRP1.
This compound: Known Activity and Comparative Data
This compound has been identified as a selective inhibitor of the NLRP3 inflammasome with a reported IC50 value of 0.55 μM for NLRP3.[9] However, detailed public data on its inhibitory concentration against other inflammasomes is currently limited. To provide a clear comparison, the following table includes data for other well-established selective NLRP3 inhibitors.
| Compound | NLRP3 IC50 | NLRC4 Inhibition | AIM2 Inhibition | NLRP1 Inhibition | Reference |
| This compound | 0.55 µM | Data not available | Data not available | Data not available | [9] |
| MCC950 | ~7.5 nM | No inhibition | No inhibition | No inhibition | [10] |
| YQ128 | 0.30 µM | No inhibition | No inhibition | Data not available | [2] |
| JC124 | 3.25 µM | No inhibition | No inhibition | Data not available | [4] |
Note: The lack of comprehensive public data for this compound highlights the importance of rigorous selectivity profiling for any novel inhibitor. The experimental protocols outlined below provide a roadmap for generating such crucial comparative data.
Visualizing the NLRP3 Activation Pathway and Inhibition
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the point of action for a selective inhibitor like this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Assessment
To determine the specificity of an inhibitor like this compound, a series of in vitro assays are performed using immune cells such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
1. Cell Culture and Priming:
-
Cell Lines: Mouse J774A.1 macrophages, primary mouse BMDMs, or human PBMCs are commonly used.
-
Priming (Signal 1): Cells are typically primed with lipopolysaccharide (LPS) for 2-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inflammasome Activation and Inhibition:
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes before adding the specific inflammasome activator.
-
NLRP3 Activation (Signal 2): Primed cells are stimulated with NLRP3 activators such as:
-
Nigericin
-
ATP
-
Monosodium urate (MSU) crystals
-
-
NLRC4 Activation: Primed cells are stimulated with NLRC4 activators like:
-
Salmonella typhimurium infection
-
Transfection with flagellin
-
-
AIM2 Activation: Primed cells are stimulated with AIM2 activators such as:
-
Transfection with poly(dA:dT)
-
-
NLRP1 Activation: Specific activators for NLRP1 can be used, which may differ between mouse and human cells.
3. Measurement of Inflammasome Activity:
-
IL-1β and IL-18 Measurement: The concentration of secreted IL-1β and IL-18 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activity Assay: The activity of cleaved caspase-1 in the cell lysate or supernatant is measured using a fluorometric or colorimetric assay.
-
ASC Speck Visualization: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized and quantified in cells expressing fluorescently tagged ASC using fluorescence microscopy.
-
Pyroptosis Assessment: Cell death due to pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.
Experimental Workflow for Determining Inhibitor Specificity
The following diagram outlines a typical workflow for assessing the specificity of an inflammasome inhibitor.
Caption: Workflow for assessing the specificity of an inflammasome inhibitor.
Logical Relationship of Inhibitor Specificity
The ideal NLRP3 inhibitor demonstrates high potency against the NLRP3 inflammasome while showing minimal to no effect on other inflammasomes.
Caption: Principle of selective NLRP3 inflammasome inhibition.
Conclusion
This compound is a promising selective inhibitor of the NLRP3 inflammasome. While its potency against NLRP3 is documented, a comprehensive public dataset comparing its activity against other inflammasomes is needed for a complete assessment of its specificity. The experimental protocols and workflow detailed in this guide provide a robust framework for conducting such comparative studies. For researchers in the field, rigorous evaluation of inhibitor specificity is paramount for the development of safe and effective therapeutics targeting inflammasome-driven diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. CheMondis Marketplace [chemondis.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Nlrp3-IN-27 Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NLRP3 inflammasome inhibitor Nlrp3-IN-27, cross-validating its activity with genetic models and benchmarking it against other known NLRP3 inhibitors. The data presented herein is intended to support researchers in the evaluation and application of this compound in studies related to NLRP3-driven inflammation.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, responsible for the production of pro-inflammatory cytokines IL-1β and IL-18, and for inducing a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This compound has emerged as a novel inhibitor of this pathway. This guide provides a detailed analysis of its performance, validated through genetic models, and compared with other well-characterized NLRP3 inhibitors.
This compound: Mechanism of Action
Based on available literature, this compound is identical to the compound referred to as C1-27 . C1-27 is a potent and selective covalent inhibitor of Glutathione S-transferase omega-1 (GSTO1-1).[1][2][3] The inhibition of GSTO1-1 by C1-27 leads to the indirect inhibition of the NLRP3 inflammasome. The proposed mechanism involves the prevention of NEK7 deglutathionylation by GSTO1-1, a step necessary for the interaction between NEK7 and NLRP3 and subsequent inflammasome activation.[3]
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the inhibitory potency of this compound (C1-27) and other well-established NLRP3 inhibitors, MCC950 and CY-09.
| Inhibitor | Target | IC50 Value | Cell Type | Notes |
| This compound (C1-27) | GSTO1-1 | 44.5 nM[1] | - | Indirectly inhibits NLRP3 inflammasome. A concentration of 5 µM was shown to block NLRP3 activation in bone marrow-derived macrophages (BMDMs).[1] |
| MCC950 | NLRP3 | ~7.5 nM[4][5] | Mouse BMDMs | Direct inhibitor of the NLRP3 ATPase activity. |
| ~8.1 nM[4][5] | Human MDMs | |||
| CY-09 | NLRP3 | ~6 µM[6] | Mouse BMDMs | Direct inhibitor that binds to the ATP-binding site of the NLRP3 NACHT domain.[6][7] |
Cross-Validation with Genetic Models
The on-target activity and specificity of an inhibitor are critically validated using genetic models where the target protein is absent.
This compound (C1-27): The mechanism of C1-27 has been validated using GSTO1-1 knockout mice. In these mice, the activation of the NLRP3 inflammasome is already impaired, and C1-27 has a diminished effect, confirming that its inhibitory action is mediated through GSTO1-1.[3] This provides strong genetic evidence for its on-target activity. While direct validation in NLRP3 knockout models confirms the pathway's dependence, the use of GSTO1-1 knockout models specifically validates the direct target of C1-27.
MCC950: The specificity of MCC950 has been extensively validated in NLRP3 knockout (Nlrp3-/-) mice. In these mice, MCC950 shows no effect on the residual inflammatory responses, confirming its specific action on the NLRP3 inflammasome.[8][9][10]
CY-09: The activity of CY-09 has been validated in cellular models. For instance, its effect is lost in macrophages derived from Nlrp3-/- mice, demonstrating its NLRP3-dependent mechanism of action.[11]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione Transferase Omega-1 Regulates NLRP3 Inflammasome Activation through NEK7 Deglutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Targeting the NLRP3 Inflammasome With Inhibitor MCC950 Prevents Aortic Aneurysms and Dissections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome Inhibition by MCC950 in Aged Mice Improves Health via Enhanced Autophagy and PPARα Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NLRP3 Inflammasome Knockout Mice Are Protected against Ischemic but Not Cisplatin-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CY-09 Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant focus of therapeutic research. This guide provides a comparative overview of the in vivo validation and target engagement of NLRP3 inhibitors, with a focus on MCC950 and OLT1177 (dapansutrile), two well-characterized compounds. While the specific compound "Nlrp3-IN-27" remains ambiguous in publicly available literature, we will discuss the broader landscape of NLRP3 inhibitor validation.
Comparative Analysis of In Vivo Performance
The following tables summarize key in vivo data for MCC950 and OLT1177, providing a direct comparison of their efficacy in preclinical models.
Table 1: In Vivo Efficacy of NLRP3 Inhibitors in Disease Models
| Compound | Disease Model | Dosing Regimen | Key Findings |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Prophylactic administration | Attenuated disease severity. |
| Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model | Treatment | Rescued neonatal lethality.[1] | |
| Spinal Cord Injury (SCI) | Improved neurological outcomes and reduced inflammatory response.[2][3] | ||
| OLT1177 (Dapansutrile) | Experimental Autoimmune Encephalomyelitis (EAE) | 200 mg/kg i.p. daily or 60 mg/kg i.p. twice daily | Ameliorated disease pathogenesis.[4] |
| LPS-Induced Systemic Inflammation | 5 doses of 200 mg/kg BID, IP | Reduced peritoneal and tissue inflammation.[5][6] | |
| Alzheimer's Disease Mouse Model | 3.75 g/kg or 7.5 g/kg in diet for 3 months | Rescued cognitive impairment.[7] |
Table 2: In Vivo Pharmacodynamic and Target Engagement Data
| Compound | Animal Model | Dosing | Biomarker Modulation | Target Engagement Evidence |
| MCC950 | LPS-challenged mice | Pre-treatment 1 hour before LPS | Reduced serum IL-1β and IL-6.[1] | Blocked NLRP3 inflammasome assembly (NLRP3-ASC and NLRP3-Caspase-1 complexes).[2] |
| OLT1177 (Dapansutrile) | LPS-challenged mice | 5 doses of 200 mg/kg BID, IP | Reduced IL-1β in tissue homogenates.[6] | In vitro evidence of direct binding to NLRP3 and blocking its ATPase activity.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative in vivo experimental protocols for assessing NLRP3 inhibitor efficacy.
LPS-Induced Systemic Inflammation Model (adapted from studies on MCC950 and OLT1177)
-
Animal Model: C57BL/6J male mice are commonly used.
-
Inhibitor Administration:
-
LPS Challenge: Inject mice intraperitoneally with lipopolysaccharide (LPS) at a dose of 5 mg/kg.[5]
-
Sample Collection and Analysis:
-
Two hours post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis (IL-1β, IL-6, TNF-α) using ELISA.[1]
-
Peritoneal lavage can be performed to measure inflammatory markers like myeloperoxidase (MPO) and CXCL1.[6]
-
Tissues can be homogenized to measure local cytokine levels.[6]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model (adapted from studies on OLT1177)
-
EAE Induction: Induce EAE in mice, a common model for multiple sclerosis.
-
Inhibitor Administration:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them based on a standardized scale.
-
Histological and Biomarker Analysis: At the end of the study, collect spinal cord tissue for histological analysis of immune cell infiltration and measure pro-inflammatory cytokine levels in the spinal cord and plasma.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General workflow for in vivo validation of NLRP3 inhibitors.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. olatec.com [olatec.com]
- 6. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome inhibitor OLT1177 rescues cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Guide for Researchers
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of numerous small molecule inhibitors targeting the NLRP3 protein. This guide provides a comparative analysis of prominent NLRP3 inflammasome inhibitors, focusing on MCC950, Oridonin, and CY-09, with supporting experimental data and detailed protocols for key assays.
While the query specified "Nlrp3-IN-27," a direct inhibitor with this designation is not prominently described in the current scientific literature. Research indicates that Interleukin-27 (IL-27) can promote NLRP3 inflammasome activation. Additionally, other compounds with "27" in their nomenclature, such as the proteasome inhibitor NIC-0102 (referred to as compound 27 in a specific publication), have been shown to indirectly inhibit the NLRP3 inflammasome. This guide will focus on the direct and well-characterized inhibitors.
Performance Comparison of NLRP3 Inhibitors
The following table summarizes the key characteristics and performance metrics of MCC950, Oridonin, and CY-09, providing a clear comparison for researchers selecting an appropriate inhibitor for their studies.
| Feature | MCC950 | Oridonin | CY-09 |
| Mechanism of Action | Directly targets the Walker B motif within the NLRP3 NACHT domain, inhibiting ATP hydrolysis and preventing the conformational change required for activation.[1][2] | Forms a covalent bond with Cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.[3][4] | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[5][6][7][8] |
| Potency (IC50) | Highly potent, with reported IC50 values of ~7.5 nM in bone marrow-derived macrophages (BMDMs) and ~8.1 nM in human monocyte-derived macrophages (HMDMs).[9] | Reported IC50 values vary, with some studies indicating activity in the low micromolar range. | Exhibits a dose-dependent inhibitory effect on caspase-1 activation and IL-1β secretion at doses of 1 to 10 μM in LPS-primed BMDMs.[7] |
| Specificity | Highly specific for NLRP3, with no significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes.[10] | Reported to be a specific inhibitor of the NLRP3 inflammasome. | Selective and direct inhibitor of NLRP3.[5][6][7][8] |
| In Vivo Efficacy | Has demonstrated efficacy in various in vivo models of NLRP3-driven diseases, including cryopyrin-associated periodic syndromes (CAPS) and multiple sclerosis models.[10] | Shown to have therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[3][4] | Demonstrates therapeutic effects in mouse models of CAPS and type 2 diabetes.[5][6][7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of NLRP3 inflammasome activation and the general workflow for evaluating inhibitors, the following diagrams are provided.
Caption: NLRP3 inflammasome activation is a two-step process involving priming and activation signals.
Caption: A general workflow for the in vitro and in vivo evaluation of NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
IL-1β Release Assay (ELISA)
This protocol is for measuring the secretion of mature IL-1β from cultured macrophages, a primary readout for NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS (Lipopolysaccharide)
-
NLRP3 activator (e.g., ATP, Nigericin)
-
NLRP3 inhibitor (e.g., MCC950, Oridonin, CY-09)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
Human or Mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours in serum-free medium.[11]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).[11]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.[12][13][14][15]
-
Data Analysis: Determine the concentration of IL-1β in each sample using a standard curve. Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.
ASC Oligomerization Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells stably expressing ASC-GFP or ASC-mCherry
-
LPS
-
NLRP3 activator
-
NLRP3 inhibitor
-
Fluorescence microscope or high-content imager
-
Optional: Reagents for Western blotting of cross-linked ASC oligomers
Procedure (Microscopy-based):
-
Cell Seeding and Treatment: Follow steps 1-4 from the IL-1β Release Assay protocol using THP-1-ASC-GFP/mCherry cells in a suitable imaging plate.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as large, bright puncta in the cytoplasm.
-
Quantification: Quantify the percentage of cells with ASC specks in each treatment group.
Procedure (Western Blot-based): [11][16][17][18]
-
Cell Lysis: After treatment, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).
-
Centrifugation: Centrifuge the lysates to pellet the insoluble ASC oligomers.
-
Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).
-
SDS-PAGE and Western Blot: Separate the cross-linked proteins by SDS-PAGE and detect ASC monomers, dimers, and higher-order oligomers by Western blotting using an anti-ASC antibody.
In Vivo Mouse Model of NLRP3-Driven Peritonitis
This in vivo model assesses the efficacy of NLRP3 inhibitors in a disease context.[19][20][21][22]
Materials:
-
C57BL/6 mice
-
LPS
-
ATP or Monosodium Urate (MSU) crystals
-
NLRP3 inhibitor
-
PBS (Phosphate-Buffered Saline)
-
ELISA kit for mouse IL-1β
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Induction of Peritonitis: After a suitable pre-treatment time, induce peritonitis by intraperitoneal injection of LPS (to provide the priming signal).
-
Activation: After a few hours, administer an intraperitoneal injection of an NLRP3 activator such as ATP or MSU.
-
Peritoneal Lavage: At a defined time point after activation (e.g., 1-2 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing ice-cold PBS into the peritoneal cavity.
-
Sample Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. Measure the IL-1β concentration in the cell-free supernatant by ELISA. The cell pellet can be used for flow cytometry to analyze immune cell infiltration (e.g., neutrophils).
This guide provides a foundational understanding and practical protocols for the comparative analysis of NLRP3 inflammasome inhibitors. Researchers are encouraged to consult the primary literature for further details and specific experimental conditions.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. selleckchem.com [selleckchem.com]
- 6. CY-09 | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. affigen.com [affigen.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. ASC oligomerization assay [bio-protocol.org]
- 17. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 18. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Novel NLRP3 Inflammasome Inhibitors in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides an objective comparison of a novel, potent, and selective human NLRP3 inhibitor, BAL-0598, with the well-characterized inhibitor, MCC950. The information herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1][2]
Mechanism of Action of Compared Inhibitors
BAL-0598 is a derivative of BAL-0028, a novel, potent, and specific inhibitor of the human NLRP3 inflammasome.[3][4][5][6] BAL-0598 exerts its inhibitory effect by directly binding to the NACHT domain of NLRP3, at a site distinct from that of MCC950.[3][4][6] This binding prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.[3][4][5][6] Notably, BAL-0598 shows high potency for human and primate NLRP3, but is a poor inhibitor of mouse NLRP3.[3][4][6]
MCC950 is a well-established, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome.[7] It directly targets the Walker B motif within the NACHT domain of NLRP3, inhibiting its ATPase activity.[7] This prevents ASC oligomerization and the subsequent activation of caspase-1.[7] MCC950 has been shown to be effective in a wide range of preclinical models of inflammatory diseases.[7][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BAL-0598 and MCC950 in various cellular assays.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 (nM) | Reference(s) |
| BAL-0598 | PMA-differentiated THP-1 cells | LPS + Nigericin | IL-1β release | ~25 | [9] |
| Human Monocytes | LPS + Nigericin | IL-1β release | ~50 | [10] | |
| iPSC-derived Macrophages (iMacs) | LPS + Nigericin | IL-1β release | ~30 | [10] | |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | IL-1β release | ~40 | [10] | |
| MCC950 | Bone Marrow-Derived Macrophages (BMDM) | LPS + ATP | IL-1β release | ~7.5 | [7] |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + ATP | IL-1β release | ~8.1 | ||
| PMA-differentiated THP-1 cells | LPS + Nigericin | IL-1β release | ~5.3 | [6] |
Specificity and Off-Target Effects
A critical aspect of any inhibitor is its specificity. The following table provides a comparison of the selectivity of BAL-0598 and MCC950.
| Inhibitor | Target | Effect | Comments | Reference(s) |
| BAL-0598 | NLRP3 | Potent inhibitor of human and primate NLRP3. | Poor inhibitor of mouse NLRP3. Does not inhibit AIM2 or NLRC4 inflammasomes. | [3][4][6] |
| MCC950 | NLRP3 | Potent and selective inhibitor. | Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes. May have off-target effects at higher concentrations. | [7] |
Experimental Protocols
Protocol 1: Assessment of NLRP3 Inflammasome Inhibition in THP-1 Cells
This protocol describes a common in vitro assay to determine the potency of NLRP3 inhibitors.
1. Cell Culture and Differentiation:
- Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Inflammasome Priming and Inhibitor Treatment:
- After differentiation, replace the medium with fresh RPMI-1640.
- Prime the cells with 1 µg/mL LPS for 3 hours.
- Following priming, treat the cells with various concentrations of the NLRP3 inhibitor (e.g., BAL-0598 or MCC950) for 1 hour.
3. Inflammasome Activation:
- Activate the NLRP3 inflammasome by adding 10 µM nigericin to the wells and incubate for 1 hour.
4. Measurement of IL-1β Release:
- Collect the cell culture supernatants.
- Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: ASC Speck Formation Assay
This assay visually assesses the formation of the ASC speck, a hallmark of inflammasome activation.
1. Cell Culture:
- Use THP-1 cells stably expressing ASC-GFP.
- Differentiate the cells with PMA as described in Protocol 1.
2. Inflammasome Priming, Inhibition, and Activation:
- Follow the same steps for priming, inhibitor treatment, and activation as described in Protocol 1.
3. Microscopy:
- After activation, fix the cells with 4% paraformaldehyde.
- Stain the nuclei with DAPI.
- Visualize the cells using a fluorescence microscope.
4. Quantification:
- Count the number of cells with ASC-GFP specks in multiple fields of view for each treatment condition.
- Calculate the percentage of cells with specks.
Visualizations
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel macrocyclic NLRP3 inhibitors - American Chemical Society [acs.digitellinc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of NLRP3 Inflammasome Inhibitors: A Guide for Researchers
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of various NLRP3 inflammasome inhibitors. This guide provides a summary of quantitative data, detailed experimental protocols, and visualizations of the NLRP3 signaling pathway and experimental workflows.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a highly active area of research. This guide aims to provide a comparative overview of the performance of several well-characterized NLRP3 inhibitors.
It is important to note that a comprehensive search for "Nlrp3-IN-27" did not yield any publicly available data on a compound with this specific designation. Therefore, an assessment of its cross-laboratory reproducibility is not possible at this time. This guide will instead focus on a selection of alternative, well-documented NLRP3 inhibitors.
Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the in vitro efficacy of several widely studied NLRP3 inhibitors. It is crucial to consider that IC50 values can vary between different studies and experimental conditions (e.g., cell type, stimulus, and assay format).
| Inhibitor | Cell Type | Stimulus | Assay | IC50 | Citation |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 nM | |
| Human MDMs | Nigericin | IL-1β release | 8.1 nM | ||
| Human PBMCs (from CAPS patients) | LPS | IL-1β release | ~10 nM | [1][2] | |
| Oridonin | Mouse BMDMs | ATP | IL-1β secretion | ~5 µM | [3][4][5] |
| CY-09 | Mouse BMDMs | ATP, MSU, Nigericin | IL-1β secretion | 1-10 µM | [1] |
| INF39 | Rat model of colitis | DNBS | Reduction of MPO and TNF | 25 mg/kg (oral) | [4][6] |
| GEN-27 | RAW264.7 cells | LPS + ATP | IL-1β release | 1-10 µM (dose-dependent inhibition) | [3] |
| C1-27 | Mouse BMDMs | ATP | IL-1β release | 5 µM (concentration used) | [7] |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; CAPS: Cryopyrin-Associated Periodic Syndromes; LPS: Lipopolysaccharide; ATP: Adenosine Triphosphate; MSU: Monosodium Urate; DNBS: Dinitrobenzenesulfonic acid; MPO: Myeloperoxidase; TNF: Tumor Necrosis Factor.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process involving priming and activation, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Canonical NLRP3 Inflammasome Signaling Pathway.
Experimental Protocols
General Workflow for Screening NLRP3 Inhibitors
The following diagram outlines a typical workflow for identifying and validating novel NLRP3 inflammasome inhibitors.
General Experimental Workflow for NLRP3 Inhibitor Discovery.
Detailed Methodologies
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophages.
1. Cell Culture and Priming:
-
Culture immortalized murine bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Seed cells in 96-well plates at a suitable density.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound or alternatives) in the cell culture medium.
-
Remove the LPS-containing medium and add the medium with the test compound to the cells. Incubate for a defined period (e.g., 30-60 minutes).
3. NLRP3 Inflammasome Activation:
-
Add a known NLRP3 activator, such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 60 minutes), to the wells.
4. Measurement of IL-1β Release:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatants and measure the concentration of mature IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound compared to the vehicle control (e.g., DMSO).
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Controls:
-
Negative Control: Cells treated with vehicle only (no LPS, no activator, no inhibitor).
-
Priming Control: Cells treated with LPS only.
-
Activation Control: Cells treated with LPS and the activator, but with vehicle instead of the inhibitor.
-
Positive Control: A well-characterized NLRP3 inhibitor (e.g., MCC950) at a known effective concentration.
Conclusion
While direct comparative data on the reproducibility of "this compound" across different laboratories is unavailable, this guide provides a framework for evaluating and comparing the efficacy of various NLRP3 inflammasome inhibitors. The provided protocols and diagrams serve as a resource for researchers aiming to investigate novel NLRP3-targeting therapeutics. The selection of an appropriate inhibitor and experimental model will depend on the specific research question and therapeutic application. It is recommended to consult the primary literature for detailed experimental conditions and to validate the activity of any inhibitor in the specific cellular or animal model being used.
References
- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. GEN-27 exhibits anti-inflammatory effects by suppressing the activation of NLRP3 inflammasome and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 6. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Safe Disposal of Nlrp3-IN-27
Immediate action required: Obtain the Safety Data Sheet (SDS) from your supplier for specific disposal instructions.
The proper and safe disposal of the selective NLRP3 inhibitor, Nlrp3-IN-27, is paramount for laboratory safety and environmental compliance. While a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located in the conducted search, it is a critical document for ensuring safe handling and disposal. This document must be obtained directly from the manufacturer or supplier of the compound.
Crucial First Step: Obtaining the Safety Data Sheet (SDS)
The SDS for this compound is the authoritative source for all safety-related information, including detailed disposal procedures. Section 13 of the SDS, titled "Disposal considerations," will provide explicit instructions tailored to the specific chemical properties and potential hazards of this compound.
Procedural Steps for Safe Disposal:
-
Locate and Review the SDS: Before handling or disposing of this compound, obtain the complete SDS from your chemical supplier.
-
Follow Specific Disposal Guidance: Adhere strictly to the disposal methods outlined in Section 13 of the SDS. This may include instructions on neutralization, chemical treatment, or packaging for hazardous waste pickup.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is a vital resource for ensuring compliance with local, state, and federal regulations for chemical waste disposal. They can provide guidance on approved waste management procedures and licensed contractors.
-
Utilize Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the SDS (typically Section 8), when handling and disposing of chemical waste. This generally includes safety glasses, gloves, and a lab coat.
-
Properly Label Waste Containers: All waste containers must be clearly and accurately labeled with the chemical name and any associated hazards.
General Laboratory Chemical Disposal Guidelines
In the absence of a specific SDS, the following general principles for the disposal of laboratory chemical waste should be considered. However, these are not a substitute for the specific guidance provided in the SDS for this compound.
| Waste Type | General Disposal Procedure |
| Solid Chemical Waste | - Collect in a designated, labeled, and sealed container. - Avoid mixing with other chemical waste unless explicitly permitted. |
| Liquid Chemical Waste | - Collect in a compatible, leak-proof, and labeled container. - Do not dispose of down the drain unless explicitly approved by your EHS office. |
| Contaminated Materials | - Items such as gloves, pipette tips, and paper towels that are contaminated with the chemical should be collected in a designated hazardous waste bag or container. |
| Empty Chemical Containers | - Follow institutional guidelines for rinsing and disposing of empty containers. Some may require triple rinsing before disposal. |
This table provides general guidance and should not replace the specific instructions found in the Safety Data Sheet for this compound.
Workflow for Ensuring Safe Disposal
The following diagram illustrates the necessary steps to ensure the safe and compliant disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided here is intended as a guide and does not supersede the specific instructions that will be found in the Safety Data Sheet for this compound. It is the responsibility of the user to ensure that all waste disposal activities are conducted in accordance with the manufacturer's recommendations and all applicable regulations.
Essential Safety and Handling of Nlrp3-IN-27: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel and potent compounds like Nlrp3-IN-27. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a selective inhibitor of the NLRP3 inflammasome. The information presented here is compiled to build trust and provide value beyond the product itself, establishing this as a preferred resource for laboratory safety and chemical handling.
While specific safety data for this compound is not publicly available, this guide is based on the safety protocols for the well-characterized, potent NLRP3 inhibitor MCC950 (also known as CP-456,773), and general best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).[1][2][3] Researchers should always perform a risk assessment and consult their institution's safety office before handling any new compound.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of NLRP3 inhibitors, stringent safety measures are necessary to minimize exposure.[1][3] The primary routes of exposure for potent small molecules are inhalation of powders and skin contact.[2]
Quantitative Data Summary: Recommended PPE and Engineering Controls
| Control Type | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Powder Containment Hood | To prevent inhalation of airborne particles. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. |
| Body Protection | Laboratory coat (fully buttoned) | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher (if handling outside of a containment hood) | To provide an additional layer of protection against inhalation. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage and Handling Protocols
| Procedure | Guideline | Rationale |
| Receiving | Inspect package for damage upon arrival. Open in a designated containment area. | To prevent exposure from a potentially compromised container. |
| Storage | Store in a tightly sealed container at -20°C.[4] Protect from light and moisture.[5] | To maintain compound stability and prevent degradation. |
| Weighing | Weigh solid compound within a powder containment hood or glove box. | To minimize the risk of inhaling aerosolized powder.[2] |
| Dissolving | Dissolve in a suitable solvent (e.g., DMSO) within a chemical fume hood.[4] | To contain any vapors and prevent accidental splashes. |
| Spill Cleanup | Use appropriate spill kit for chemical spills. Wear full PPE. Decontaminate the area thoroughly. | To safely manage accidental releases and prevent widespread contamination. |
Disposal Plan
The disposal of potent small molecule inhibitors must be handled with care to prevent environmental contamination and accidental exposure.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Dispose of as hazardous waste. This includes pipette tips, tubes, and gloves. |
All waste must be disposed of in accordance with local, state, and federal regulations.[6][7][8] Contact your institution's environmental health and safety department for specific guidance.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines the steps to assess the inhibitory activity of this compound on the NLRP3 inflammasome in macrophages.[9][10][11]
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9][12]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with ATP or nigericin for 1-2 hours.[9][10]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit. A decrease in IL-1β levels in the presence of this compound indicates inhibitory activity.
Experimental Workflow Diagram
References
- 1. escopharma.com [escopharma.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. NLRP3 Inhibitor, MCC950, 256373-96-3 Sigma-Aldrich [sigmaaldrich.com]
- 6. risk.byu.edu [risk.byu.edu]
- 7. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 8. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
